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Carbarsone

Cat. No.: B1668337
CAS No.: 121-59-5
M. Wt: 260.08 g/mol
InChI Key: WWXBHTZSYYGCSG-UHFFFAOYSA-N
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Description

Carbarsone appears as white powder or solid. (NTP, 1992)
[4-(carbamoylamino)phenyl]arsonic acid is a member of ureas.
This compound is a compound used as an antiprotozoal drug for the treatment of histomoniasis (or blackhead disease) in addition to other infectious diseases in chicken and turkeys. It belongs to the organoarsenic group of chemical compounds and has antiamebic properties. It is also used as a food additive with the goal of increasing weight gain and controlling the occurrence of blackhead disease in chicken and turkeys.
[4-(aminocarbonyl-amino)phenyl] arsonic acid is an arsenic-based antiprotozoal drug which has been used in the treatment of infections.
sometimes used in treatment of intestinal amoebiasis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9AsN2O4 B1668337 Carbarsone CAS No. 121-59-5

Properties

IUPAC Name

[4-(carbamoylamino)phenyl]arsonic acid
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InChI

InChI=1S/C7H9AsN2O4/c9-7(11)10-6-3-1-5(2-4-6)8(12,13)14/h1-4H,(H3,9,10,11)(H2,12,13,14)
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InChI Key

WWXBHTZSYYGCSG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[As](=O)(O)O
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Molecular Formula

C7H9AsN2O4
Record name CARBARSONE
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DSSTOX Substance ID

DTXSID4020246
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Molecular Weight

260.08 g/mol
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Physical Description

Carbarsone appears as white powder or solid. (NTP, 1992)
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Solubility

1 to 10 mg/mL at 71.1 °F (NTP, 1992)
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CAS No.

121-59-5
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Melting Point

345 °F (NTP, 1992)
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Foundational & Exploratory

Carbarsone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activities of Carbarsone. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this organoarsenic compound.

Chemical Structure and Identification

This compound, with the IUPAC name [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound.[1] Its structure is characterized by a central phenylarsonic acid moiety with a carbamoylamino (urea) group at the para position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [4-(carbamoylamino)phenyl]arsonic acid[1]
SMILES C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--(O)O[1]
CAS Number 121-59-5[1]
PubChem CID 8480[1]
Molecular Formula C7H9AsN2O4[1]

Physicochemical Properties

This compound is a white, odorless crystalline powder with a slightly acidic taste.[2][3] It is slightly soluble in water and ethanol but soluble in solutions of alkali hydroxides and carbonates.[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 260.08 g/mol [1]
Melting Point 174 °C (345 °F)[1]
Water Solubility 1 to 10 mg/mL at 21.7 °C (71.1 °F)[1]
pKa (Strongest Acidic) 3.5 - 3.78[5]
Physical Description White powder or solid[1][6]

Experimental Protocols

Synthesis of this compound from p-Arsanilic Acid

This protocol describes a common method for the synthesis of this compound starting from p-arsanilic acid.

Materials:

  • p-Arsanilic acid

  • Urea

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Distilled water

  • Reaction vessel with reflux condenser and stirrer

  • Heating mantle

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of the reaction mixture: In a suitable reaction vessel, dissolve a specific molar equivalent of p-arsanilic acid in an aqueous solution of sodium hydroxide.

  • Addition of urea: To the stirred solution, add a molar excess of urea.

  • Heating and reflux: Heat the mixture to reflux and maintain this temperature for several hours to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

  • Acidification and precipitation: After cooling the reaction mixture to room temperature, slowly add hydrochloric acid with continuous stirring until the pH of the solution reaches approximately 3-4. This compound will precipitate out of the solution.

  • Purification: The crude this compound precipitate is collected by filtration. It can be further purified by recrystallization. This typically involves dissolving the crude product in a hot alkaline solution, treating with activated carbon to remove colored impurities, filtering the hot solution, and then re-precipitating the this compound by acidification with hydrochloric acid.

  • Drying: The purified this compound is washed with cold distilled water and dried under vacuum to yield the final product.

Determination of this compound Solubility (Shake-Flask Method based on OECD TG 105)

This protocol outlines the determination of the water solubility of this compound using the shake-flask method, a widely accepted technique for establishing the saturation mass concentration of a substance in water.[4][7][8][9]

Materials:

  • This compound (analytical standard)

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a saturated solution: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be visible to ensure saturation.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid by centrifugation at a high speed.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of water to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the water solubility of this compound in mg/L or mol/L based on the measured concentration and the dilution factor.

Determination of this compound pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.[3][10]

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Distilled, carbonate-free water

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer

Procedure:

  • Preparation of the this compound solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the results will be for that specific solvent mixture. Add KCl to maintain a constant ionic strength.

  • Titration setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added. Continue the titration past the equivalence point.

  • Data analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

HPLC Analysis of this compound in Animal Feed

This protocol provides a method for the quantitative analysis of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]

Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • HPLC system equipped with a C18 column and a UV detector

Procedure:

  • Sample extraction:

    • Weigh a representative sample of the ground animal feed.

    • Add a suitable extraction solvent (e.g., a mixture of methanol and aqueous buffer).

    • Extract the this compound by shaking or sonication.

    • Centrifuge the mixture to pellet the solid feed particles.

  • Sample clean-up (if necessary):

    • The supernatant may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove impurities.

    • Elute the this compound with a stronger solvent (e.g., methanol).

  • HPLC analysis:

    • Mobile phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.

    • Column: A C18 reversed-phase column is commonly used.

    • Flow rate: A typical flow rate is around 1 mL/min.

    • Detection: this compound can be detected by UV absorbance at a specific wavelength (e.g., around 254 nm).

    • Quantification: Prepare a calibration curve using standard solutions of this compound. Inject the prepared sample extract into the HPLC system and determine the concentration of this compound by comparing its peak area to the calibration curve.

Mechanism of Action and Biological Activity

This compound is an antiprotozoal agent effective against various parasites, most notably Entamoeba histolytica, the causative agent of amoebiasis.[2] Like other pentavalent arsenicals, this compound is believed to be a prodrug that is reduced in vivo to its more toxic trivalent form.

The primary mechanism of action of arsenicals is the inhibition of sulfhydryl-dependent enzymes.[11] The trivalent arsenic atom has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. By binding to these groups, this compound can inactivate essential enzymes involved in key metabolic pathways of the parasite.

While a specific, detailed signaling pathway for this compound has not been fully elucidated, its action can be understood as a disruption of critical cellular processes due to widespread enzyme inhibition.

Carbarsone_Mechanism This compound This compound (Pentavalent Arsenic) Trivalent_Arsenic Trivalent Arsenic (Active Form) This compound->Trivalent_Arsenic Reduction in vivo Sulfhydryl_Enzymes Sulfhydryl-Containing Enzymes (e.g., in Glycolysis) Trivalent_Arsenic->Sulfhydryl_Enzymes Binds to -SH groups Enzyme_Inhibition Enzyme Inhibition Sulfhydryl_Enzymes->Enzyme_Inhibition Metabolic_Disruption Disruption of Critical Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Parasite_Death Parasite Death Metabolic_Disruption->Parasite_Death

Caption: Proposed mechanism of action of this compound.

Metabolism

The metabolism of this compound primarily involves its reduction to the trivalent arsenic form, which is the active antiprotozoal agent. In mammals, ingested arsenic compounds, including this compound, can undergo methylation in the liver, a detoxification process that facilitates their excretion in the urine. Experimental studies in poultry have shown that this compound is metabolized and its residues can be found in tissues.

Carbarsone_Metabolism_Workflow Ingestion This compound Ingestion (e.g., in animal feed) Absorption Absorption from Gastrointestinal Tract Ingestion->Absorption Distribution Distribution to Tissues (e.g., Liver) Absorption->Distribution Metabolism Metabolism in Liver Distribution->Metabolism Reduction Reduction to Trivalent Arsenic Metabolism->Reduction Methylation Methylation Metabolism->Methylation Excretion Excretion (primarily in Urine) Reduction->Excretion Methylation->Excretion

Caption: General metabolic workflow of this compound.

Conclusion

This compound is a well-characterized organoarsenic compound with established antiprotozoal properties. Its chemical structure and physicochemical properties have been extensively documented. While its precise molecular targets and the specific signaling pathways it disrupts are not fully understood, its mechanism of action is generally attributed to the inhibition of sulfhydryl-dependent enzymes in parasites. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further research is warranted to elucidate the specific enzymatic targets of this compound to better understand its biological activity and potential for drug development.

References

A Technical Guide to the Synthesis and Discovery of Carbarsone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis, discovery, and core scientific principles of Carbarsone, an organoarsenic compound of historical significance in medicinal chemistry.

Discovery and Historical Context

The development of this compound is rooted in the broader history of arsenic's use in medicine, which spans over two millennia.[1][2] From ancient Greek remedies to the 18th-century "Fowler's solution" (potassium arsenite) for various illnesses, arsenic compounds have long been recognized for their potent biological effects.[1][3]

The modern era of arsenical chemotherapy was pioneered by Paul Ehrlich, whose work led to the synthesis of Salvarsan in 1910, the first effective treatment for syphilis.[3] This "magic bullet" approach spurred research into other organoarsenic compounds for treating infectious diseases. This compound, chemically known as [4-[(aminocarbonyl)amino]phenyl]arsonic acid or p-ureidobenzenearsonic acid, emerged from this scientific pursuit.[4][5] It was developed as an antiprotozoal agent, primarily for the treatment of amoebic dysentery (amebiasis) and other protozoal infections like histomoniasis in poultry.[6][7][8] Though its use in humans has been largely superseded by safer drugs, it remained in veterinary use as a feed additive for some time.[7]

Physicochemical and Toxicological Data

This compound is a white, crystalline powder with a slightly acidic taste.[9] Its key properties and toxicological data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₇H₉AsN₂O₄ [5][7]
Molar Mass 260.08 g/mol [5][7]
Melting Point 174 °C [5]
Appearance White crystalline powder [10]
Solubility Slightly soluble in water and alcohol. Soluble in solutions of alkali hydroxides and carbonates. Insoluble in ether and chloroform. [5][9]

| CAS Number | 121-59-5 |[5][7] |

Table 2: Toxicological Data

Parameter Value Species Reference(s)

| Oral LD₅₀ | 510 mg/kg | Rat | |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably starting from the key intermediate, arsanilic acid.

Synthesis of the Precursor: Arsanilic Acid

The foundational precursor for this compound synthesis is 4-aminophenylarsonic acid, commonly known as arsanilic acid. It is synthesized via the Béchamp reaction, which involves the arsenation of aniline with arsenic acid.

Experimental Protocol: Synthesis of Arsanilic Acid (Adapted from Organic Syntheses procedure)[11]

  • Reaction Setup : In a 3-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, add 1035 g of arsenic acid (80–85%).

  • Aniline Addition : Gradually add 828 g of aniline in 100 cc portions while stirring to break up the resulting lumps of aniline arsenate.

  • Heating : Add an additional 800 cc of aniline to the flask. Heat the mixture in an oil bath at 155–160°C with continuous stirring for 4.5 hours. During this time, water and some aniline will distill off.

  • Work-up : Pour the hot reaction mixture into 700 cc of water.

  • Alkalization : Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkali solution to rinse the reaction flask and add it to the main mixture. Add the remainder of the alkali solution and agitate the mixture while cooling.

  • Separation : Two layers will form: an upper, dark aniline layer and a lower, pink-colored aqueous alkaline layer containing the sodium salt of arsanilic acid. Separate the lower aqueous layer while it is still warm using a separatory funnel.

  • Decolorization & Filtration : Treat the aqueous solution with 15 g of decolorizing carbon and filter through paper.

  • Precipitation : Acidify the filtrate with concentrated hydrochloric acid until the pH endpoint is reached (a faint yellow color using bromophenol blue indicator paper).

  • Crystallization : Induce crystallization by scratching the inside of the flask. Allow the solution to stand overnight to complete the precipitation of arsanilic acid.

  • Isolation : Filter the crystals, wash with cold water, and dry to yield arsanilic acid.

Primary Synthesis Route: From Arsanilic Acid

The most direct synthesis of this compound involves the reaction of arsanilic acid with a cyanate source to form the urea functional group.

Experimental Protocol: Synthesis via Cyanate Reaction (Based on Stickings, 1928 and DE 213155)[5]

  • Preparation : Dissolve the sodium salt of arsanilic acid in water.

  • Reaction : Treat the aqueous solution of sodium arsanilate with a solution of potassium cyanate (KOCN) or introduce cyanogen bromide (CNBr).

  • Acidification : After the reaction is complete, carefully acidify the mixture. This protonates the arsonic acid and causes the this compound product to precipitate out of the solution.

  • Isolation and Purification : The precipitated white powder is collected by filtration, washed with cold water, and can be further purified by recrystallization.

G arsanilic_acid Arsanilic Acid (or its sodium salt) This compound This compound arsanilic_acid->this compound  Reaction in  Aqueous Solution reagent Potassium Cyanate (KOCN) reagent->this compound  Followed by  Acidification

Caption: Synthesis of this compound from Arsanilic Acid.

Alternative Synthesis Route: From p-Nitroaniline

An alternative, multi-step synthesis begins with p-nitroaniline, which is converted to arsanilic acid before the final step.

Experimental Protocol: Multi-step Synthesis (Adapted from ChemBK)

  • Diazotization : Add p-nitroaniline to hydrochloric acid, stir, and cool the mixture to -5°C. Slowly add a solution of sodium nitrite and allow it to react for 1 hour to form the diazonium salt solution.

  • Arsine Reaction (Bart Reaction) : In a separate vessel, dissolve arsenic trioxide and sodium carbonate in water by heating to 100°C. Cool the resulting sodium arsenite solution and add a copper sulfate solution, keeping the temperature below 25°C. Add the previously prepared diazonium salt solution to this mixture, maintaining the temperature below 25°C to yield a solution of p-nitrophenylarsonic acid.

  • Reduction : Reduce the nitro group of p-nitrophenylarsonic acid to an amino group using a suitable reducing agent (e.g., ferrous sulfate or catalytic hydrogenation) to form p-aminophenylarsonic acid (arsanilic acid).

  • Urea Formation : React the resulting arsanilic acid with a cyanate source (e.g., potassium cyanate) followed by acidification, as described in Protocol 3.2, to yield this compound.

G p_nitro p-Nitroaniline diazonium Diazonium Salt p_nitro->diazonium  1. Diazotization  (HCl, NaNO₂) p_nitro_arsonic p-Nitrophenylarsonic Acid diazonium->p_nitro_arsonic  2. Bart Reaction  (As₂O₃, Na₂CO₃, CuSO₄) arsanilic Arsanilic Acid p_nitro_arsonic->arsanilic  3. Reduction This compound This compound arsanilic->this compound  4. Urea Formation  (KOCN, Acid)

Caption: Multi-step synthesis workflow for this compound.

Mechanism of Action and Metabolism

The precise mechanism of action for this compound as an anti-amebic agent is not fully elucidated but is attributed to the arsenic moiety. It is believed that the organoarsenic compound interacts with and inhibits essential sulfhydryl-containing enzymes within the protozoan, disrupting its metabolism and leading to cell death.

In the host, this compound is known to be metabolized back into arsanilic acid.[4] The toxicity and any potential carcinogenicity of arsenicals are influenced by the binding of arsenic to proteins like tubulin, which can lead to mitotic arrest, and by its potential to alter DNA repair processes and methylation patterns.[10]

G This compound This compound arsanilic Arsanilic Acid This compound->arsanilic  Metabolic Conversion  in vivo

Caption: Metabolic pathway of this compound in the host.

References

In Vivo Metabolism and Metabolic Pathways of Carbarsone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone (p-ureidobenzenearsonic acid) is an organoarsenic compound that has been historically used as an antiprotozoal agent in both human and veterinary medicine. Despite its long history of use, particularly in the poultry industry as a feed additive to promote growth and control disease, detailed information on its in vivo metabolism and metabolic pathways remains relatively sparse in modern scientific literature. This technical guide synthesizes available data, including inferences from studies on structurally related aromatic arsenicals like roxarsone and arsanilic acid, to provide a comprehensive overview of the metabolic fate of this compound.

In Vivo Metabolism of this compound

The in vivo metabolism of this compound is primarily characterized by the biotransformation of the arsenic moiety. The metabolic processes involve hydrolysis, reduction, and methylation, leading to the formation of various arsenic species that are subsequently excreted. The liver is considered a primary site for arsenic metabolism.

Key Metabolic Transformations:
  • Hydrolysis to Arsanilic Acid: Evidence suggests that this compound can be hydrolyzed in vivo to form arsanilic acid. This initial step involves the cleavage of the ureido group from the phenylarsonic acid backbone.

  • Conversion to Inorganic Arsenic: A significant metabolic pathway for aromatic arsenicals is the degradation of the parent compound to inorganic arsenic, specifically arsenate (AsV) and arsenite (AsIII). This conversion is a critical step as it releases more toxic forms of arsenic into the system. Studies on roxarsone in chickens have demonstrated this transformation, and it is a probable pathway for this compound as well.[1][2][3][4]

  • Methylation of Inorganic Arsenic: Once inorganic arsenic is formed, it enters the well-established arsenic methylation pathway. This process, occurring primarily in the liver, involves the sequential addition of methyl groups to arsenite (AsIII), forming monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV).[5] Trivalent methylated intermediates, monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are also formed and are considered to be highly toxic.

Excretion

The excretion of this compound and its metabolites occurs through both urine and feces. The parent drug, along with its various metabolic products, is eliminated from the body. Mass balance studies on the related compound roxarsone in chickens show that a large portion of the ingested arsenic is excreted.[6][7] It is anticipated that a similar excretion pattern exists for this compound, with a significant amount of the parent compound being excreted unchanged.

Quantitative Data on Arsenical Metabolism

Direct quantitative data on the in vivo metabolism of this compound is limited. However, studies on roxarsone in poultry provide valuable insights that can be cautiously extrapolated. The following table summarizes the arsenic species found in chicken breast meat after feeding with roxarsone, which can serve as a proxy for understanding the potential metabolic profile of this compound.

Arsenic SpeciesConcentration in Roxarsone-Fed Chickens (µg/kg)[3]Concentration in Control Chickens (µg/kg)[3]
Unmetabolized RoxarsoneSignificantly higherNot specified
Arsenite (AsIII)3.10.41
Unidentified Arsenic SpeciesSignificantly higherNot specified

Note: These data are for roxarsone and are intended to be illustrative of the types of metabolites that may be formed from this compound.

Experimental Protocols

General In Vivo Study Protocol in an Animal Model (e.g., Rats or Poultry)
  • Animal Acclimation and Dosing:

    • Animals are acclimated to laboratory conditions for a specified period.

    • A control group receives a standard diet, while the experimental group receives a diet supplemented with a known concentration of this compound.

    • For pharmacokinetic studies, a single oral or intravenous dose may be administered.

  • Sample Collection:

    • Urine and feces are collected at regular intervals over a defined period (e.g., 24, 48, 72 hours) to determine excretion patterns.

    • Blood samples are collected at various time points to determine the plasma concentration-time profile of the parent drug and its metabolites.

    • At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, muscle) are collected to assess tissue distribution and residue levels.[8][9][10]

  • Sample Preparation:

    • Urine and plasma samples may require dilution and filtration before analysis.

    • Feces and tissue samples require homogenization and extraction procedures to isolate the arsenic species. Common extraction solvents include methanol or a mixture of methanol and water.[11]

    • Solid-phase extraction (SPE) may be used for sample cleanup and concentration of analytes.

  • Analytical Methodology for Arsenic Speciation:

    • High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive technique for the separation and quantification of different arsenic species.[12][13]

    • The HPLC separates the different arsenic compounds (e.g., this compound, arsanilic acid, AsIII, AsV, MMA, DMA) based on their chemical properties.

    • The ICP-MS provides element-specific detection of arsenic with high sensitivity, allowing for the quantification of each separated species.

    • Gas chromatography with flame-ionization detection has also been used for the determination of arsanilic acid derived from this compound after a series of chemical conversions.[11]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound, based on the metabolism of other aromatic arsenicals and the general principles of arsenic biotransformation.

Carbarsone_Metabolism This compound This compound (p-ureidobenzenearsonic acid) Arsanilic_Acid Arsanilic Acid This compound->Arsanilic_Acid Hydrolysis Excretion Excretion (Urine and Feces) This compound->Excretion Unchanged Inorganic_AsV Inorganic Arsenic (AsV) (Arsenate) Arsanilic_Acid->Inorganic_AsV Degradation Arsanilic_Acid->Excretion Inorganic_AsIII Inorganic Arsenic (AsIII) (Arsenite) Inorganic_AsV->Inorganic_AsIII Reduction Inorganic_AsV->Excretion MMAV Monomethylarsonic Acid (MMAV) Inorganic_AsIII->MMAV Methylation Inorganic_AsIII->Excretion DMAV Dimethylarsinic Acid (DMAV) MMAV->DMAV Methylation MMAV->Excretion DMAV->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

This diagram outlines a typical experimental workflow for investigating the in vivo metabolism of this compound in an animal model.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimation Animal Acclimation Dosing Dosing (this compound-supplemented diet) Animal_Acclimation->Dosing Sample_Collection Sample Collection (Urine, Feces, Blood, Tissues) Dosing->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation Arsenic_Speciation Arsenic Speciation Analysis (HPLC-ICP-MS) Sample_Preparation->Arsenic_Speciation Data_Analysis Data Analysis and Interpretation Arsenic_Speciation->Data_Analysis

Caption: Experimental workflow for an in vivo metabolism study.

Conclusion

The in vivo metabolism of this compound, an organoarsenic compound, is a complex process that likely involves hydrolysis to arsanilic acid, subsequent degradation to inorganic arsenic, and methylation to form various arsenic species. While direct quantitative data for this compound is scarce, studies on analogous compounds such as roxarsone provide a foundational understanding of its metabolic fate. Further research employing modern analytical techniques like HPLC-ICP-MS is necessary to fully elucidate the quantitative metabolic profile and pharmacokinetic parameters of this compound and its metabolites in different animal species. This knowledge is crucial for a comprehensive risk assessment and for understanding the potential for arsenic exposure from its use in animal agriculture.

References

The Pharmacological Profile of p-Ureidobenzenearsonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ureidobenzenearsonic acid, more commonly known as carbarsone, is an organoarsenic compound that has been historically utilized as an antiprotozoal agent.[1][2][3] Its primary applications were in the treatment of amebiasis in humans and for the control of histomoniasis (blackhead disease) in turkeys.[1][3] Additionally, it was employed as a feed additive for poultry to promote weight gain. This compound is a derivative of arsanilic acid, and its therapeutic and toxicological properties are intrinsically linked to its arsenic content.[1] This technical guide provides a comprehensive overview of the available pharmacological data on p-ureidobenzenearsonic acid, with a focus on its toxicological profile, metabolic fate, and the analytical methods used for its detection.

Pharmacodynamics

The primary pharmacodynamic effect of p-ureidobenzenearsonic acid is its antiprotozoal activity. While the precise molecular mechanism of action has not been extensively elucidated in recent literature, it is understood to be dependent on the presence of arsenic. The efficacy of this compound has been demonstrated against various protozoan parasites.

Parameter Organism Value Conditions
EfficacyCoccidiosis in turkeysEffective at 0.0375% in dietIn combination with amprolium[4][5]
EfficacyHistomoniasis in turkeysEffective at 0.0250% in dietIn combination with amprolium[4][5]

Metabolism and Pharmacokinetics

The metabolic fate of p-ureidobenzenearsonic acid is a critical aspect of its pharmacological profile. It is known to be metabolized in the body to arsanilic acid.[1][2] This metabolic conversion is a key consideration for both its therapeutic activity and its potential for toxicity.

Metabolic Pathway of p-Ureidobenzenearsonic Acid

This compound p-Ureidobenzenearsonic Acid (this compound) Arsanilic_Acid Arsanilic Acid This compound->Arsanilic_Acid Metabolic Conversion (Hydrolysis)

Caption: Metabolic conversion of p-ureidobenzenearsonic acid to arsanilic acid.

Toxicology

The toxicology of p-ureidobenzenearsonic acid and its metabolite, arsanilic acid, is primarily associated with arsenic toxicity. Symptoms of acute toxicity from arsenic compounds can include irritation of the gastrointestinal tract, nausea, vomiting, and diarrhea. Chronic exposure may lead to more severe health issues.

Compound Test Route Species Dose
Arsanilic acid, N-glycoloyl-, monosodium saltLD50OralMouse20 g/kg
Arsanilic acid, N-glycoloyl-, monosodium saltLD50IntravenousMouse5400 mg/kg
Arsanilic acid, N-glycoloyl-, monosodium saltLD50OralCat1060 mg/kg
Arsanilic acidLD50OralRat>1 g/kg[7]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of p-ureidobenzenearsonic acid are scarce in contemporary literature. However, based on historical data, the following outlines the general methodologies for its analysis.

Determination of p-Ureidobenzenearsonic Acid in Animal Tissues and Feed

A common analytical approach for the quantification of this compound involves its conversion to arsanilic acid followed by colorimetric or chromatographic detection.

1. Extraction:

  • The tissue or feed sample is homogenized.

  • This compound is extracted from the matrix using a suitable solvent, such as methanol.[8]

2. Clean-up:

  • The extract is passed through an ion-exchange column to remove interfering substances.[8]

3. Hydrolysis:

  • The cleaned extract is subjected to hydrolysis with sodium hydroxide to convert this compound to arsanilic acid.[8][9]

4. Derivatization (for colorimetric analysis):

  • The resulting arsanilic acid is diazotized.

  • The diazotized product is then coupled with a chromogenic agent, such as 2-aminoethyl-1-naphthylamine, to produce a colored compound.[8]

5. Quantification:

  • Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength to determine the concentration.[8]

  • Gas Chromatography (GC): The arsanilic acid can be reduced to aniline using Raney alloy. The resulting aniline is then separated by steam distillation and solvent extraction, and finally quantified by gas chromatography with flame-ionization detection.[9]

General Analytical Workflow for this compound Determination

cluster_sample_prep Sample Preparation cluster_conversion Conversion cluster_analysis Analysis Sample Tissue or Feed Sample Extraction Extraction with Methanol Sample->Extraction Cleanup Ion-Exchange Chromatography Extraction->Cleanup Hydrolysis Hydrolysis to Arsanilic Acid Cleanup->Hydrolysis Derivatization Diazotization & Coupling (for Spectrophotometry) Hydrolysis->Derivatization Reduction Reduction to Aniline (for GC) Hydrolysis->Reduction Quantification1 Spectrophotometric Quantification Derivatization->Quantification1 Quantification2 Gas Chromatographic Quantification Reduction->Quantification2

Caption: General workflow for the analysis of this compound in biological samples.

Signaling Pathways

There is a lack of specific information in the available literature detailing the effects of p-ureidobenzenearsonic acid on intracellular signaling pathways in either host or protozoan cells. It is hypothesized that its mechanism of action, like other arsenicals, may involve the inhibition of sulfhydryl-containing enzymes, thereby disrupting critical metabolic pathways in the target organism. However, specific signaling cascades have not been identified.

Conclusion

p-Ureidobenzenearsonic acid (this compound) is an organoarsenic compound with a history of use as an antiprotozoal agent. Its pharmacological activity is attributed to its arsenic content, and it is metabolized to arsanilic acid. While its efficacy against certain protozoa is documented, detailed quantitative data on its pharmacokinetics and a precise molecular mechanism of action are not well-established in recent scientific literature. The toxicological profile is characteristic of arsenic compounds. The analytical methods for its detection are based on its conversion to arsanilic acid. Due to its withdrawal from use in food-producing animals in many regions, contemporary research on this compound is limited. Further investigation would be required to fully elucidate its pharmacological and toxicological profile according to modern standards.

References

Carbarsone: A Technical Overview of its Biological Interactions and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone, an organoarsenic compound, has a history of use as an antiprotozoal agent for the treatment of amebiasis and other infections.[1][2][3] While its application in human medicine has largely been discontinued, it has seen use in veterinary medicine, particularly as a feed additive for poultry to control histomoniasis (blackhead disease).[2][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's biological targets and cellular effects, with a focus on presenting available quantitative data and outlining the mechanistic pathways associated with its arsenical nature.

Quantitative Toxicological Data

ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral317 mg/kg[5]

Note: The LD50 value is sourced from a Safety Data Sheet, which cites the Registry of Toxic Effects of Chemical Substances (RTECS).

Biological Targets and Cellular Effects

The biological activity of this compound is primarily attributed to its arsenic content. The general mechanism of action for arsenicals involves the disruption of fundamental cellular processes.

Inhibition of Cellular Respiration

Arsenic compounds are known to interfere with cellular energy production through two primary mechanisms:

  • Inhibition of Pyruvate Dehydrogenase: Trivalent arsenicals, which can be formed from the metabolism of this compound, can inhibit the pyruvate dehydrogenase complex (PDH). This enzyme complex is crucial for the conversion of pyruvate to acetyl-CoA, a key entry point into the citric acid cycle. Inhibition of PDH leads to a reduction in cellular respiration and ATP synthesis.

  • Uncoupling of Oxidative Phosphorylation: Pentavalent arsenic, the form present in this compound, can act as a phosphate analog. It can substitute for phosphate in the formation of ATP, leading to the formation of an unstable arsenate ester that readily hydrolyzes. This process, known as arsenolysis, uncouples oxidative phosphorylation from the electron transport chain, dissipating the proton motive force and inhibiting ATP synthesis.

Interaction with Sulfhydryl Groups

Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups present in proteins, particularly enzymes. By binding to these groups, arsenicals can inactivate a wide range of enzymes that are critical for various cellular functions. This non-specific enzyme inhibition contributes significantly to the overall toxicity of arsenic compounds.

Potential for Tubulin Interaction

Some studies on arsenic compounds suggest a potential for interaction with tubulin, a key component of microtubules. This interaction can disrupt microtubule dynamics, leading to mitotic arrest and interference with cellular processes such as cell division and intracellular transport. However, specific studies confirming this interaction for this compound are lacking.

Signaling Pathways and Experimental Workflows

Due to the limited specific research on this compound's direct molecular interactions, the following diagrams illustrate the generally accepted mechanisms of arsenical toxicity, which are presumed to be the primary modes of action for this compound.

cluster_0 Mechanism of Arsenical Toxicity cluster_1 Cellular Targets cluster_2 Cellular Effects This compound This compound (Pentavalent Arsenic) Metabolism Metabolic Conversion This compound->Metabolism Trivalent_As Trivalent Arsenic Metabolism->Trivalent_As Pentavalent_As Pentavalent Arsenic Metabolism->Pentavalent_As PDH Pyruvate Dehydrogenase (and other sulfhydryl-containing enzymes) Trivalent_As->PDH Inhibition via -SH binding OxPhos Oxidative Phosphorylation Pentavalent_As->OxPhos Uncoupling via Phosphate Competition ATP_depletion ATP Depletion PDH->ATP_depletion OxPhos->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death

Caption: Proposed mechanism of this compound toxicity.

Experimental Protocols

Detailed experimental protocols for assessing the specific biological effects of this compound are not well-documented in recent literature. However, researchers can adapt established assays for studying the effects of arsenicals on cellular processes. Below are general outlines for relevant experimental approaches.

Pyruvate Dehydrogenase (PDH) Activity Assay

This assay measures the activity of the PDH complex, a potential target of this compound's trivalent arsenic metabolites.

start Start isolate_mito Isolate Mitochondria from control and This compound-treated cells start->isolate_mito lyse_mito Lyse Mitochondria to release PDH complex isolate_mito->lyse_mito add_lysate Add mitochondrial lysate to reaction mixture lyse_mito->add_lysate prepare_rxn Prepare reaction mixture: - Pyruvate (substrate) - NAD+ (cofactor) - Coenzyme A (cofactor) prepare_rxn->add_lysate incubate Incubate at 37°C add_lysate->incubate measure_nadh Measure NADH production (spectrophotometrically at 340 nm) incubate->measure_nadh analyze Compare PDH activity between control and treated samples measure_nadh->analyze end End analyze->end

Caption: Workflow for a PDH activity assay.

Mitochondrial Respiration and Oxidative Phosphorylation Assay

This experiment assesses the impact of this compound on mitochondrial function using high-resolution respirometry.

start Start prepare_cells Prepare suspension of control and this compound-treated intact or permeabilized cells start->prepare_cells load_respirometer Load cells into oxygraph chamber prepare_cells->load_respirometer measure_routine Measure ROUTINE respiration load_respirometer->measure_routine add_oligomycin Add Oligomycin (ATP synthase inhibitor) to measure LEAK respiration measure_routine->add_oligomycin add_fccp Add FCCP (uncoupler) to measure maximal ETS capacity add_oligomycin->add_fccp add_rotenone_antimycin Add Rotenone & Antimycin A (Complex I & III inhibitors) to measure residual oxygen consumption add_fccp->add_rotenone_antimycin analyze Analyze respiratory parameters (e.g., coupling control, ETS capacity) add_rotenone_antimycin->analyze end End analyze->end

Caption: Substrate-uncoupler-inhibitor titration protocol.

Conclusion

This compound's biological effects are intrinsically linked to its nature as an organoarsenic compound. The primary mechanisms of its action are believed to be the disruption of cellular energy metabolism through the inhibition of key enzymes like pyruvate dehydrogenase and the uncoupling of oxidative phosphorylation, as well as non-specific interactions with sulfhydryl groups in various proteins. While quantitative data on its direct interaction with specific molecular targets are scarce in the available literature, the provided toxicological data and the understanding of general arsenical toxicity offer a foundational knowledge base. Further research employing modern biochemical and cell-based assays would be necessary to elucidate the specific molecular interactions and dose-response relationships of this compound and its metabolites.

References

Early Investigations into the Amebicidal Properties of Carbarsone: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the amebicidal properties of Carbarsone, an organoarsenic compound that was a cornerstone of amebiasis therapy in the early to mid-20th century. This document collates quantitative data from early clinical trials, details the experimental protocols of the era, and visualizes the logical frameworks and hypothesized mechanisms of action as understood by pioneering researchers.

Quantitative Data from Early Clinical Studies

The initial clinical investigations into this compound's efficacy against Entamoeba histolytica infection focused on establishing effective dosages, treatment durations, and cure rates in human subjects. The following tables summarize the key quantitative findings from notable early studies.

Table 1: this compound Treatment of Asymptomatic Amebiasis (Carriers)

Study (Year)Patient PopulationDosage RegimenTotal DoseCure RateNotes
Reed et al. (1932-1934) (as cited in Hakansson, 1938)"Carrier state" of amebiasisDivided doses over 10 days~0.075 g/kg>90%Course repeated if stools were not cleared of E. histolytica.[1]
Hakansson (1938)15 asylum inmates (carriers)0.5 g daily for 4 weeks (excluding Sundays)12 g (0.148 to 0.387 g/kg)Not explicitly stated as a percentage; follow-up showed some reinfection.One case of jaundice and glycosuria was observed.

Table 2: this compound Treatment of Symptomatic Amebiasis (Chronic and Acute Dysentery)

Study (Year)Patient PopulationDosage RegimenTotal DoseCure RateNotes
Chopra & Sen (1933)31 patients with chronic amebiasis, many with recurrent dysentery0.25 g twice daily for 10 days5 g74.2% (23 out of 31)12.9% failed, 12.9% indeterminate. Criterion for cure was five negative stool examinations.
Hakansson (1938)6 asylum inmates with acute amebic dysentery1 g daily for 6 days, followed by 0.5 g daily for 4 weeks18 g (0.221 to 0.486 g/kg)Not explicitly stated as a percentage; focused on clinical and parasitological response.No toxic effects were noted in this group.[1]
Reed et al. (1932-1934) (as cited in Hakansson, 1938)Dysenteric casesOral and rectal administrationNot specified"Almost equally good results" as in carriers.Rectal administration was used in conjunction with oral therapy.[1]

Experimental Protocols

The methodologies employed in the early 20th century to study amebicidal compounds were foundational. The following sections detail the likely experimental protocols for in vitro and in vivo investigations of this compound, based on the available literature and the established methods of the time.

In Vitro Amebicidal Activity Assessment

Early in vitro studies relied on the cultivation of Entamoeba histolytica in the presence of a mixed bacterial flora, as axenic culture methods were not yet widely available. The foundational work of Dobell and Laidlaw in 1926 provided a basis for these investigations.

Objective: To determine the direct effect of this compound on the viability and motility of E. histolytica trophozoites in culture.

Methodology:

  • Culture Medium Preparation: A diphasic medium, such as Boeck and Drbohlav's Locke-egg-serum medium, would be prepared. This typically consisted of a solid slant of coagulated egg or serum in a test tube, overlaid with a liquid phase of Locke's or Ringer's solution, often supplemented with serum.

  • Inoculation: Trophozoites of E. histolytica, obtained from the feces of an infected individual, would be introduced into the medium. A mixed bacterial flora from the same fecal sample would serve as a food source for the amoebae.

  • This compound Preparation: A stock solution of this compound would be prepared and sterilized. Serial dilutions would be made to achieve a range of concentrations for testing.

  • Exposure: The various dilutions of this compound would be added to the liquid phase of the culture tubes. Control tubes with no drug would also be prepared.

  • Incubation: The culture tubes would be incubated at a constant temperature, typically around 37°C.

  • Observation: At regular intervals (e.g., 24 and 48 hours), a small sample of the liquid phase from each tube would be examined microscopically.

  • Assessment of Amebicidal Activity: The effectiveness of this compound would be determined by observing the motility and morphology of the trophozoites. A lack of motility, cytoplasmic vacuolization, and eventual lysis of the amoebae would indicate an amebicidal effect. The minimal lethal concentration would be recorded as the lowest concentration of this compound that resulted in the death of all trophozoites.

In Vivo Amebicidal Efficacy in Animal Models

Early in vivo studies of amebiasis commonly used kittens or puppies, as they were found to be susceptible to infection with human strains of E. histolytica.

Objective: To evaluate the therapeutic efficacy of this compound in treating intestinal amebiasis in a suitable animal model.

Methodology:

  • Animal Selection: Young kittens or puppies would be selected for the study.

  • Infection: The animals would be infected with E. histolytica trophozoites obtained from human dysenteric stools or from in vitro cultures. The inoculum would be administered rectally via a catheter.

  • Confirmation of Infection: Fecal samples from the infected animals would be examined microscopically to confirm the presence of motile, hematophagous trophozoites and the onset of dysentery.

  • Treatment: Once the infection was established, the animals would be divided into treatment and control groups. The treatment group would receive this compound, typically administered orally in capsules or mixed with food. The control group would receive no treatment.

  • Observation: The animals would be observed daily for clinical signs, such as the severity of diarrhea, the presence of blood and mucus in the stool, and general demeanor. Fecal samples would be examined regularly to monitor the presence of amoebae.

  • Endpoint and Assessment: After a defined treatment period, the animals would be euthanized. A post-mortem examination of the large intestine and cecum would be conducted to assess the extent of ulceration and inflammation. The presence or absence of amoebae in tissue scrapings from the intestinal lesions would be determined microscopically. The efficacy of this compound would be judged by the resolution of clinical symptoms, the disappearance of amoebae from the feces, and the healing of intestinal ulcers compared to the untreated control group.

Visualizations of Experimental Workflows and Hypothesized Mechanisms

Given the historical context of these early studies, the concept of molecular signaling pathways was not yet developed. The visualizations below represent the logical flow of the experimental processes and the conceptual understanding of this compound's mechanism of action at the time.

experimental_workflow_in_vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Diphasic Culture Medium inoculate Inoculate Medium with E. histolytica and Bacteria prep_media->inoculate prep_drug Prepare this compound Solutions (Serial Dilutions) expose Expose Cultures to this compound Dilutions prep_drug->expose inoculate->expose incubate Incubate at 37°C expose->incubate observe Microscopic Observation (24h, 48h) incubate->observe assess Assess Trophozoite Viability and Motility observe->assess determine Determine Minimal Lethal Concentration assess->determine

Caption: Workflow for In Vitro Amebicidal Testing of this compound.

experimental_workflow_in_vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis select_animal Select Animal Model (e.g., Kitten) infect_animal Infect with E. histolytica select_animal->infect_animal confirm_infection Confirm Infection (Microscopy, Symptoms) infect_animal->confirm_infection group_animals Divide into Control and Treatment Groups confirm_infection->group_animals administer_drug Administer Oral this compound to Treatment Group group_animals->administer_drug observe_daily Daily Clinical and Fecal Observation administer_drug->observe_daily euthanize Euthanize Animals observe_daily->euthanize post_mortem Post-Mortem Examination of Intestines euthanize->post_mortem evaluate Evaluate Efficacy (Lesion Healing, Amoeba Clearance) post_mortem->evaluate

Caption: Workflow for In Vivo Amebicidal Efficacy Studies.

hypothesized_moa cluster_amoeba Inside the Amoeba This compound This compound (Organoarsenic) eh_trophozoite E. histolytica Trophozoite This compound->eh_trophozoite Direct Contact in Gut Lumen/Tissue damage Cellular Damage This compound->damage Toxic Action (Hypothesized) protoplasm Amoebic Protoplasm death Amoeba Death (Amebicidal Effect) damage->death

References

Carbarsone: A Technical Overview of its N-Phenylurea Classification, Synthesis, and Antiprotozoal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbarsone, a pentavalent arsenical compound, has a history of use as an antiprotozoal agent. This technical guide provides an in-depth analysis of its classification as an N-phenylurea compound, a detailed experimental protocol for its synthesis, and an exploration of its mechanism of action. Quantitative data are presented in tabular format for clarity. Furthermore, visual representations of its proposed mechanism of action and a general experimental workflow for antiprotozoal drug screening are provided using Graphviz diagrams to facilitate understanding.

Chemical Classification of this compound

This compound, chemically known as [4-(carbamoylamino)phenyl]arsonic acid, is definitively classified as an N-phenylurea compound. This classification is based on its core chemical structure, which features a urea moiety (-NH-CO-NH-) where one of the nitrogen atoms is directly bonded to a phenyl group. This structural characteristic is the defining feature of N-phenylurea derivatives. The presence of the arsonic acid group (-AsO(OH)₂) on the phenyl ring makes this compound an organoarsenic compound.

The systematic IUPAC name for this compound is [4-(carbamoylamino)phenyl]arsonic acid. Its chemical structure is as follows:

Quantitative Data

A summary of key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₉AsN₂O₄[1][2]
Molecular Weight 260.08 g/mol [1][2]
Melting Point 174 °C[1]
Oral LD₅₀ (rat) 510 mg/kg[1]
Appearance White to slightly off-white crystalline powder
Solubility Slightly soluble in water and alcohol

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of arsanilic acid with potassium cyanate in an acidic aqueous solution. The following is a detailed experimental protocol adapted from the chemical literature.

Materials:

  • p-Arsanilic acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Decolorizing carbon

  • Distilled water

  • Erlenmeyer flasks

  • Beakers

  • Buchner funnel and filter paper

  • Heating and stirring apparatus

  • pH indicator paper

Procedure:

  • Preparation of Arsanilic Acid Solution: In a suitable Erlenmeyer flask, dissolve p-arsanilic acid in a slight excess of dilute sodium hydroxide solution.

  • Reaction with Potassium Cyanate: To the alkaline solution of arsanilic acid, add a solution of potassium cyanate in water. The molar ratio of potassium cyanate to arsanilic acid should be approximately 1.1:1.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic to Congo red indicator paper. This will cause the precipitation of this compound.

  • Purification:

    • Collect the crude this compound precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold distilled water.

    • To further purify, dissolve the crude product in a minimal amount of warm dilute sodium hydroxide solution.

    • Add a small amount of decolorizing carbon, stir for 5-10 minutes, and filter the hot solution to remove the carbon.

    • Re-precipitate the this compound by acidifying the filtrate with hydrochloric acid as described in step 3.

  • Drying: Collect the purified this compound by vacuum filtration, wash with cold distilled water, and dry in a desiccator over a suitable drying agent.

Mandatory Visualizations

Proposed Mechanism of Action of Arsenicals

The antiprotozoal activity of pentavalent arsenicals like this compound is believed to involve their in vivo reduction to the more toxic trivalent form. Trivalent arsenicals are known to inhibit sulfhydryl-containing enzymes that are crucial for parasite metabolism. A key target is the pyruvate dehydrogenase (PDH) complex, an essential enzyme in carbohydrate metabolism.

Arsenical_Mechanism_of_Action cluster_Cell Protozoal Cell Carbarsone_V This compound (As V) Arsenite_III Arsenite (As III) Carbarsone_V->Arsenite_III Reduction PDH_active Pyruvate Dehydrogenase (Active) Arsenite_III->PDH_active Binds to Sulfhydryl Groups PDH_inactive Pyruvate Dehydrogenase (Inactive) PDH_active->PDH_inactive Inhibition Metabolic_Disruption Metabolic Disruption & Cell Death PDH_inactive->Metabolic_Disruption Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by Active PDH Antiprotozoal_Screening_Workflow cluster_Workflow In Vitro Antiprotozoal Drug Screening start Start: Compound Library primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_identification Hit Identification (Activity > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC₅₀ Determination) hit_identification->dose_response cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) dose_response->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) cytotoxicity_assay->selectivity_index lead_selection Lead Compound Selection (High Potency & Selectivity) selectivity_index->lead_selection end End: In Vivo Studies lead_selection->end

References

Methodological & Application

Application Notes and Protocols for In-Vitro Anti-Amebic Assays Using Carbarsone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone, an organoarsenic compound, has historically been used in the treatment of amebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. Although its clinical use has been largely discontinued in favor of drugs with better safety profiles, this compound remains a reference compound in the study of anti-amebic agents. These application notes provide a detailed protocol for evaluating the in-vitro efficacy of this compound and other test compounds against E. histolytica trophozoites. The described methodologies are based on established colorimetric and luminescence-based assays for determining parasite viability.

Mechanism of Action

The precise mechanism of action of this compound against Entamoeba histolytica is not fully elucidated in contemporary literature. However, it is widely understood that arsenicals, as a class of compounds, exert their cytotoxic effects by targeting sulfhydryl groups in essential biomolecules. Trivalent arsenicals have a high affinity for thiol groups present in the cysteine residues of proteins. This interaction can lead to the inactivation of critical enzymes involved in cellular metabolism and antioxidant defense. In protozoan parasites like E. histolytica, which rely heavily on thiol-based redox metabolism for survival, this disruption is particularly detrimental. The binding of arsenicals to key enzymes in pathways such as glycolysis can inhibit energy production, leading to parasite death.

Data Presentation

CompoundEntamoeba histolytica StrainIC50 (µM)Reference
MetronidazoleHM1:IMSS9.5[1]
ChloroquineHM1:IMSS15.5[1]
EmetineHM1:IMSS29.9[1]
TinidazoleHM1:IMSS10.2[1]
AuranofinHM1:IMSS0.5[2]

Note: The IC50 values can vary depending on the E. histolytica strain and the specific assay conditions used.

Experimental Protocols

Protocol 1: In-Vitro Anti-Amebic Susceptibility Testing using Nitroblue Tetrazolium (NBT) Reduction Assay

This protocol is adapted from established methods for assessing the viability of E. histolytica trophozoites based on their metabolic activity.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain)

  • TYI-S-33 medium (or other suitable culture medium)

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Nitroblue Tetrazolium (NBT)

  • Hanks' Balanced Salt Solution (HBSS)

  • Microplate reader

Procedure:

  • Culturing of E. histolytica Trophozoites:

    • Maintain axenic cultures of E. histolytica trophozoites in TYI-S-33 medium at 37°C.

    • Harvest trophozoites in the logarithmic phase of growth for the assay.

    • Perform a cell count using a hemocytometer and adjust the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL) in fresh medium.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 0.5% to avoid toxicity to the amoebae.

    • Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired test concentrations.

  • Assay Procedure:

    • Dispense 100 µL of the trophozoite suspension into each well of a 96-well microtiter plate.

    • Add 100 µL of the diluted this compound solution to the respective wells. Include wells with medium only (blank) and wells with trophozoites and vehicle (DMSO) as controls.

    • Incubate the plate at 37°C for the desired time period (e.g., 24 or 48 hours).

    • Following incubation, carefully aspirate the medium from each well.

    • Wash the wells twice with pre-warmed HBSS.

    • Add 100 µL of NBT solution (0.5 mg/mL in HBSS) to each well and incubate for 2-3 hours at 37°C. Viable cells will reduce the yellow NBT to a blue formazan product.

    • Aspirate the NBT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of parasite growth) by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.

Protocol 2: High-Throughput Screening (HTS) using ATP-Based Luminescence Assay

This protocol is suitable for screening a large number of compounds and is based on the principle that ATP levels correlate with cell viability.

Materials:

  • Entamoeba histolytica trophozoites

  • Culture medium

  • This compound (or other test compounds)

  • DMSO

  • 384-well opaque-walled microtiter plates

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Preparation:

    • Prepare a suspension of E. histolytica trophozoites at a concentration of 1 x 10^5 cells/mL in culture medium.

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 25 µL of the trophozoite suspension into each well of a 384-well plate.

    • Add 250 nL of the test compounds (dissolved in DMSO) to the wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 or 48 hours in an anaerobic or microaerophilic environment.

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of the ATP-based luminescence reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1, using luminescence values instead of absorbance.

    • Determine the IC50 values for active compounds.

Visualizations

G cluster_workflow Experimental Workflow for Anti-Amebic Assay start Start: Prepare E. histolytica Trophozoite Culture prepare_drug Prepare Serial Dilutions of this compound plate_cells Plate Trophozoites in 96-well Plate start->plate_cells add_drug Add this compound Dilutions to Wells prepare_drug->add_drug plate_cells->add_drug incubate Incubate at 37°C add_drug->incubate viability_assay Perform Viability Assay (e.g., NBT or ATP-based) incubate->viability_assay read_plate Read Plate (Absorbance/Luminescence) viability_assay->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end_point End analyze_data->end_point

Caption: Workflow for in-vitro anti-amebic drug susceptibility testing.

G cluster_pathway Proposed Mechanism of Action of Arsenicals in Entamoeba histolytica This compound This compound (Pentavalent Arsenical) Trivalent_As Intracellular Conversion to Trivalent Arsenical This compound->Trivalent_As Metabolic Reduction Inactivated_Enzyme Inactivated Enzyme (Arsenic-Thiol Adduct) Trivalent_As->Inactivated_Enzyme Binds to Sulfhydryl Groups Thiol_Enzyme Thiol-Containing Enzymes (e.g., in Glycolysis) Metabolic_Disruption Disruption of Metabolic Pathways (e.g., Glycolysis) Inactivated_Enzyme->Metabolic_Disruption Leads to Cell_Death Parasite Cell Death Metabolic_Disruption->Cell_Death Results in

Caption: Proposed mechanism of arsenical toxicity in E. histolytica.

References

Carbarsone as a Control Compound in Drug Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing carbarsone as a control compound in drug screening assays, particularly in the context of amoebicidal and cytotoxicity testing.

Introduction

This compound is an organoarsenic compound that has historically been used as an antiprotozoal agent for the treatment of amebiasis and other infections. Its well-documented activity against protozoa makes it a suitable positive control in amoebicidal drug discovery screens. Furthermore, its known cytotoxicity against mammalian cells allows for its use as a positive control in counter-screening assays to assess the selectivity of test compounds. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for the effective use of this compound as a control compound.

Mechanism of Action

The primary mechanism of action of this compound, like other arsenicals, involves the disruption of cellular metabolic pathways through the inhibition of essential enzymes. Arsenic compounds, in their trivalent state, have a high affinity for sulfhydryl (-SH) groups present in proteins. This interaction leads to the inactivation of key enzymes involved in cellular respiration and metabolism.

Specifically, it is understood that arsenic and its metabolites interfere with ATP production through multiple mechanisms. Within the citric acid cycle, arsenic inhibits pyruvate dehydrogenase. By competing with phosphate, it uncouples oxidative phosphorylation, which in turn inhibits the energy-linked reduction of NAD+, mitochondrial respiration, and ultimately, ATP synthesis. This disruption of energy metabolism is a key factor in its amoebicidal and cytotoxic effects. The increased production of hydrogen peroxide is another consequence, which can lead to the formation of reactive oxygen species (ROS) and induce oxidative stress.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Carbarsone_Mechanism cluster_cell Target Cell (Amoeba or Mammalian) This compound This compound Metabolism Cellular Metabolism This compound->Metabolism Enters Cell Enzymes Thiol-containing Enzymes (e.g., Pyruvate Dehydrogenase) Metabolism->Enzymes Metabolized to trivalent arsenicals ROS Reactive Oxygen Species (ROS) Metabolism->ROS Increased Production ATP_Production ATP Production Enzymes->ATP_Production Inhibition Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to ROS->Cell_Death Oxidative Stress induces

Caption: Proposed mechanism of action of this compound.

Quantitative Data

This compound exhibits potent activity against various protozoan parasites and demonstrates cytotoxicity towards mammalian cells. The following table summarizes the available quantitative data for this compound, which can be used as a reference for its application as a control compound. Researchers should note that IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.

Assay Type Organism/Cell Line Parameter Value Reference
Amoebicidal ActivityEntamoeba histolyticaIC50~1-10 µM (estimated)
CytotoxicityHuman cell lines (e.g., HeLa, HepG2)IC50~20-100 µM (estimated)

Note: The provided IC50 values are estimations based on the known potency of organoarsenicals and may need to be determined empirically for specific experimental conditions.

Experimental Protocols

The following are detailed protocols for amoebicidal and cytotoxicity assays using this compound as a positive control.

Amoebicidal Susceptibility Assay against Entamoeba histolytica

This protocol is designed to determine the amoebicidal activity of test compounds against E. histolytica trophozoites, using this compound as a positive control.

Workflow Diagram:

Amoebicidal_Assay_Workflow A Culture E. histolytica trophozoites C Add trophozoites to 96-well plate A->C B Prepare serial dilutions of test compounds and this compound D Add compounds and this compound to respective wells B->D C->D E Incubate for 48-72 hours D->E F Assess cell viability (e.g., using Trypan Blue or MTT assay) E->F G Calculate IC50 values F->G

Caption: Workflow for the amoebicidal susceptibility assay.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium

  • 96-well microtiter plates

  • Test compounds

  • This compound (positive control)

  • Dimethyl sulfoxide (DMSO, for compound dilution)

  • Trypan Blue solution (0.4%) or MTT reagent

  • Hemocytometer or microplate reader

Procedure:

  • Culture Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C to obtain a logarithmic phase culture.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound and test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup:

    • Harvest and count the trophozoites. Adjust the cell density to 1 x 10^5 cells/mL in fresh medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted compounds and this compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 48 to 72 hours in an anaerobic or microaerophilic environment.

  • Viability Assessment:

    • Trypan Blue Exclusion: Mix a small aliquot of the cell suspension from each well with an equal volume of Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value for this compound and the test compounds by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay in Mammalian Cells

This protocol assesses the cytotoxicity of test compounds against a mammalian cell line (e.g., HeLa or HepG2), with this compound serving as a positive control for cytotoxicity.

Workflow Diagram:

Cytotoxicity_Assay_Workflow A Culture mammalian cells (e.g., HeLa) C Seed cells into a 96-well plate A->C B Prepare serial dilutions of test compounds and this compound E Add compounds and this compound to respective wells B->E D Incubate for 24 hours to allow attachment C->D D->E F Incubate for 48-72 hours E->F G Assess cell viability (e.g., using MTT or Neutral Red assay) F->G H Calculate IC50 values G->H

Caption: Workflow for the mammalian cell cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • This compound (positive control)

  • DMSO

  • MTT reagent or Neutral Red solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the mammalian cells to about 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds or this compound. Include a vehicle control.

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for this compound and the test compounds.

Conclusion

This compound is a valuable tool for drug screening programs targeting protozoan parasites. Its established amoebicidal activity and known cytotoxic profile make it an effective positive control for both primary screening and secondary selectivity assays. The protocols and data provided in these application notes offer a framework for the consistent and reliable use of this compound in a research setting.

Application Notes and Protocols for Carbarsone Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone, an organoarsenic compound, has been historically utilized as an antiprotozoal agent for the treatment of amebiasis and other infections.[1] While its use in animal feed has been discontinued by regulatory agencies, its potential as a research tool in relevant animal models remains.[1] These application notes provide detailed protocols for the preparation and administration of this compound in animal research settings, with a focus on rodent and hamster models of parasitic diseases.

Data Presentation

Toxicity Profile
ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral300 - 2000 mg/kg (for related carbamates)[2]
Note: It is crucial to perform a dose-escalation study to determine the appropriate and safe dosage for the specific animal model and experimental conditions.
Efficacy Data (Example from a related study)

The following table is an example of how to present efficacy data, based on a study of a carbamic acid derivative in a hamster model of amoebic liver abscess. This format can be adapted for this compound studies.[3]

Animal ModelDisease ModelTreatment GroupDose (mg/100g body weight)Efficacy (% reduction in liver lesion size)
HamsterAmoebic Liver AbscessControl-0%
HamsterAmoebic Liver AbscessCompound C45023%
HamsterAmoebic Liver AbscessCompound C47584%
HamsterAmoebic Liver AbscessCompound C410094%

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a this compound suspension suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile conical tube, prepare the vehicle by combining the following in the specified ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Sterile Saline

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • This compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration and total volume needed for the study.

    • Add a small amount of the prepared vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • For compounds with low solubility, sonication of the final suspension for 5-10 minutes may improve homogeneity.

  • Storage:

    • Prepare the suspension fresh on the day of administration. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.

Protocol 2: Administration of this compound by Oral Gavage in Rats

This protocol details the procedure for administering the prepared this compound suspension to rats via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each rat accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.

    • The typical dosing volume for oral gavage in rats is 5-10 mL/kg body weight.

  • Dosage Calculation:

    • Calculate the volume to administer using the following formula:

      • Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Suspension (mg/mL)

  • Administration:

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for a few minutes after administration for any signs of distress, such as labored breathing or regurgitation.

    • Return the animal to its cage and monitor according to the experimental protocol.

Protocol 3: Experimental Workflow for Amoebic Liver Abscess Model in Hamsters and this compound Treatment

This protocol outlines a general workflow for inducing an amoebic liver abscess in hamsters and subsequently treating with this compound.

Materials:

  • Virulent Entamoeba histolytica trophozoites

  • Culture medium for E. histolytica

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Prepared this compound suspension

  • Control vehicle

Procedure:

  • Induction of Amoebic Liver Abscess:

    • Culture E. histolytica trophozoites to the late logarithmic phase of growth.

    • Anesthetize the hamsters.

    • Make a small incision in the abdominal wall to expose the liver.

    • Inject a defined number of viable trophozoites (e.g., 1 x 10^6) directly into the liver parenchyma.

    • Suture the incision and allow the animals to recover.

  • Treatment Regimen:

    • After a predetermined period for abscess development (e.g., 7 days), randomize the animals into treatment and control groups.

    • Administer the prepared this compound suspension or the control vehicle to the respective groups via oral gavage daily for a specified duration (e.g., 10 days). A historical human dose of 0.075 g/kg (75 mg/kg) over 10 days can be used as a starting point for dose determination.[4]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect the livers and measure the size and weight of the abscesses.

    • Calculate the percentage of liver necrosis for each animal.

    • Efficacy can be determined by comparing the average abscess size/weight between the this compound-treated and control groups.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation Phase cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase prep_this compound Prepare this compound Suspension induce_disease Induce Disease Model (e.g., Amoebic Liver Abscess) prep_this compound->induce_disease animal_acclimation Animal Acclimation animal_acclimation->induce_disease randomization Randomize Animals induce_disease->randomization treat_this compound Administer this compound (Oral Gavage) randomization->treat_this compound treat_vehicle Administer Vehicle (Control) randomization->treat_vehicle euthanasia Euthanasia treat_this compound->euthanasia treat_vehicle->euthanasia data_collection Data Collection (e.g., Lesion Size) euthanasia->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Arsenic_Toxicity_Pathway This compound This compound (Organoarsenic Compound) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway (ERK, JNK, p38) Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB NF-κB Pathway NFkB->Inflammation Oxidative_Stress->MAPK Oxidative_Stress->NFkB Cellular_Damage Cellular Damage Inflammation->Cellular_Damage Apoptosis->Cellular_Damage

Caption: Plausible signaling pathways affected by arsenic compounds.

References

Application Notes and Protocols: Carbarsone in Veterinary Parasitology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carbarsone is an organoarsenic compound that was previously used as an antiprotozoal drug in veterinary medicine. However, due to safety concerns related to arsenic, its approval for use in animal feed has been withdrawn by regulatory agencies such as the U.S. Food and Drug Administration (FDA) in 2015.[1] This document is intended for research and informational purposes only and does not constitute a recommendation for its use.

Introduction

This compound, a pentavalent arsenical, has historically been employed in veterinary medicine for the treatment and control of various parasitic diseases, primarily in poultry and swine.[1][2] Its applications have centered on its efficacy against protozoan parasites. This document provides a summary of its application, quantitative efficacy data from cited studies, and detailed experimental protocols for research purposes.

Application 1: Histomoniasis (Blackhead Disease) in Turkeys

Histomoniasis, caused by the protozoan Histomonas meleagridis, is a significant disease in turkeys, often leading to high mortality rates.[3][4][5] this compound was utilized for the prevention and control of this disease.

Quantitative Data Summary

The following table summarizes the efficacy of this compound in preventing histomoniasis in turkeys, based on a study by McDougald (1979).

Treatment GroupDosage (% in diet)Mortality (%)Lesion Score (Mean)
Infected, Nonmedicated-1003.8
This compound0.02500.1
Amprolium0.0251004.0
This compound + Amprolium0.025 + 0.02500.2

Source: McDougald, 1979

Experimental Protocol: Prophylactic Efficacy Against Histomoniasis

This protocol is based on the methodology described by McDougald (1979).

1. Animal Model and Housing:

  • Species: Day-old turkey poults.
  • Housing: Raised in wire-floored, heated battery brooders to prevent extraneous infections. Feed and water are provided ad libitum.

2. Diet Preparation and Acclimatization:

  • A standard, non-medicated turkey starter ration is used as the basal diet.
  • This compound is incorporated into the basal diet at the desired concentration (e.g., 0.025%).
  • Birds are acclimatized to the facilities for a period of two weeks before the start of the experiment.

3. Experimental Design:

  • Groups:
  • Group 1: Non-infected, Non-medicated Control
  • Group 2: Infected, Non-medicated Control
  • Group 3: Infected, this compound-medicated (e.g., 0.025% in feed)
  • Replicates: Each treatment group should consist of multiple replicates (e.g., 4 cages) with a sufficient number of birds per replicate (e.g., 10 birds).
  • Randomization: Birds are randomly allocated to treatment groups.

4. Infection Procedure:

  • At two weeks of age, birds in the infected groups are individually challenged with an infective dose of Histomonas meleagridis.
  • The inoculum, containing a known number of parasites, is administered orally or cloacally.

5. Data Collection and Efficacy Assessment:

  • Mortality: Record daily mortality for each group.
  • Lesion Scoring: At a predetermined time post-infection (e.g., 10-14 days), surviving birds are euthanized and necropsied. The liver and ceca are examined for lesions characteristic of histomoniasis and scored on a scale of 0 (no lesions) to 4 (severe lesions).
  • Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period to calculate average weight gain.
  • Feed Conversion: Record feed intake per replicate to determine the feed conversion ratio.

6. Statistical Analysis:

  • Data on mortality, lesion scores, weight gain, and feed conversion are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Application 2: Coccidiosis in Poultry

Coccidiosis, caused by various species of Eimeria, is a prevalent and economically significant parasitic disease in poultry, leading to intestinal damage, reduced growth, and mortality.[6][7][8] this compound has been studied for its role in the management of this disease, often in combination with other anticoccidial drugs.

Quantitative Data Summary

The following table presents data on the use of this compound in combination with Amprolium for the prevention of coccidiosis in turkeys, from the study by McDougald (1979).

Treatment GroupDosage (% in diet)Weight Gain (g)Feed ConversionOocyst Passage (10^6/g feces)
Infected, Nonmedicated-1252.731.5
Amprolium0.01252572.040.1
This compound0.0375892.321.2
Amprolium + this compound0.0125 + 0.03752622.080.1

Source: McDougald, 1979

Experimental Protocol: Anticoccidial Efficacy Trial

This protocol is a generalized methodology based on the principles of anticoccidial drug testing as described in the cited literature.

1. Animal Model and Housing:

  • Species: Day-old broiler chickens or turkey poults.
  • Housing: Maintained in a coccidia-free environment, typically in wire-floored cages to prevent oocyst recycling.

2. Diet and Medication:

  • A basal starter diet free of any anticoccidial medication is used.
  • The experimental diets are prepared by mixing this compound, alone or in combination with other drugs, into the basal feed at specified concentrations.
  • Medicated feed is provided to the respective treatment groups two days prior to infection and continued throughout the experimental period.

3. Experimental Design:

  • Groups:
  • Group 1: Non-infected, Non-medicated Control
  • Group 2: Infected, Non-medicated Control
  • Group 3: Infected, Medicated (e.g., this compound at a specific dosage)
  • Additional groups for combination treatments or different dosage levels.
  • Infection: Birds in the infected groups are orally inoculated with a suspension of sporulated Eimeria oocysts of one or more species.

4. Efficacy Parameters:

  • Weight Gain: Body weights are recorded at the start of the experiment and at termination.
  • Feed Conversion Ratio: Calculated from feed consumption and weight gain.
  • Lesion Scoring: On a specific day post-infection (typically day 5-7), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored using a standardized system (e.g., Johnson and Reid, 0-4 scale).[7]
  • Oocyst Counts: Fecal samples are collected over a defined period (e.g., days 5-8 post-infection), and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.[9]

5. Statistical Analysis:

  • The collected data are analyzed using appropriate statistical methods to compare the efficacy of the treatments.

Application 3: Swine Dysentery

Swine dysentery, caused by the spirochete Brachyspira hyodysenteriae, is a mucohemorrhagic diarrheal disease that primarily affects growing-finishing pigs.[10] Arsenicals, including this compound, were among the drugs historically used for its treatment and control.[11][12]

While specific quantitative data for this compound's efficacy against swine dysentery is not detailed in the provided search results, a general protocol for evaluating treatments can be outlined.

Experimental Protocol: Swine Dysentery Treatment Efficacy

1. Animal Model:

  • Species: Weaned pigs, susceptible to swine dysentery.
  • Housing: Housed in pens with solid flooring to facilitate fecal-oral transmission.

2. Experimental Design:

  • Pigs are challenged with a pure culture of virulent Brachyspira hyodysenteriae.
  • Once clinical signs of dysentery (e.g., mucohemorrhagic diarrhea) are evident, treatment is initiated.
  • Groups:
  • Group 1: Infected, Non-treated Control
  • Group 2: Infected, Treated (e.g., this compound administered in feed or water)

3. Drug Administration:

  • This compound can be administered through the feed or drinking water.[11] Water medication may be preferred for animals with reduced feed intake due to illness.

4. Efficacy Assessment:

  • Clinical Signs: Daily observation and scoring of fecal consistency and presence of blood and mucus.
  • Mortality: Record any deaths.
  • Growth Performance: Monitor weight gain and feed efficiency.
  • Bacterial Shedding: Rectal swabs can be collected to culture for B. hyodysenteriae or for quantitative PCR to assess the reduction in bacterial shedding.

Proposed Mechanism of Action

The precise mechanism of action of this compound in protozoa is not fully elucidated. However, it is believed that as an arsenical compound, it interferes with essential enzymatic pathways within the parasite. A proposed mechanism involves the inhibition of sulfhydryl-containing enzymes, which are crucial for cellular metabolism and antioxidant defense.[13]

Arsenicals can inhibit glutathione reductase, an enzyme vital for maintaining a reduced intracellular environment by regenerating reduced glutathione (GSH).[13] The disruption of the glutathione metabolism can lead to oxidative stress and ultimately, cell death.

Visualizations

G cluster_parasite Parasite Cell This compound This compound Trivalent_Arsenical Trivalent Arsenical Metabolite This compound->Trivalent_Arsenical Metabolic Reduction SH_Enzymes Sulfhydryl-Containing Enzymes (e.g., Glutathione Reductase) Trivalent_Arsenical->SH_Enzymes Binds to Sulfhydryl Groups Inhibition Inhibition Trivalent_Arsenical->Inhibition Oxidative_Stress Oxidative Stress SH_Enzymes->Oxidative_Stress Dysfunctional Antioxidant Defense Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death Induces

Caption: Proposed mechanism of action of this compound in parasites.

G cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_assessment Efficacy Assessment Animal_Selection Select healthy, day-old birds Acclimatization Acclimatize for 2 weeks with basal diet Animal_Selection->Acclimatization Randomization Randomly allocate to treatment groups Acclimatization->Randomization Medicated_Feed Provide medicated feed 2 days prior to infection Randomization->Medicated_Feed Infection Oral/cloacal inoculation with parasites Medicated_Feed->Infection Data_Collection Monitor mortality, weight gain, feed intake Infection->Data_Collection Fecal_Analysis Collect feces for oocyst counts (for Coccidiosis) Infection->Fecal_Analysis Necropsy Necropsy and lesion scoring post-infection Data_Collection->Necropsy Analysis Statistical analysis of data Necropsy->Analysis Fecal_Analysis->Analysis

Caption: General workflow for a poultry parasitology efficacy study.

References

Carbarsone for the Treatment of Histomoniasis in Turkeys: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histomoniasis, commonly known as blackhead disease, is a parasitic disease caused by the protozoan Histomonas meleagridis. It primarily affects turkeys, leading to significant morbidity and mortality, with mortality rates in turkey flocks often reaching 80-100%.[1][2] The disease is characterized by necrotizing lesions in the ceca and liver.[1][2] Carbarsone, an organoarsenic compound, has been historically used as an effective prophylactic agent against histomoniasis in turkeys.[3] This document provides detailed application notes, experimental protocols, and an overview of the putative mechanism of action of this compound for the treatment of this devastating poultry disease. Although this compound has been withdrawn from the market in several regions, the data and protocols associated with its use remain valuable for research and the development of new therapeutic agents.

Data Presentation

Table 1: Prophylactic Efficacy of this compound Against Histomoniasis in Turkeys
This compound Concentration in FeedMortality Rate (%)Cecal Lesion Score (Mean)Liver Lesion Score (Mean)Weight GainReference
0.0250%Data not specified, but noted as "efficacious in prevention"Not specifiedNot specifiedNo deleterious effects[3]
0.0375%No deleterious effects when fed with amproliumNot specifiedNot specifiedNo deleterious effects[3]
Infected Control (No Treatment)Typically high (can approach 100%)SevereSevereReducedGeneral finding

Note: More quantitative data from additional studies are needed to provide a more comprehensive comparison of efficacy at different dosages.

Table 2: Safety and Toxicity of Dietary this compound in Young Turkeys
This compound Concentration in FeedDuration of FeedingEffect on Body Weight GainEffect on Feed EfficiencyMortality Rate (%)Reference
0.0% (Control)28 days--Not specified[4]
Up to 0.32%28 daysNot significantly affectedNot significantly affectedNot significantly affected[4]

This study indicates a wide safety margin for this compound, with levels up to nine or ten times the recommended prophylactic dose not producing significant toxic effects in young turkeys.[4]

Experimental Protocols

Protocol 1: In Vivo Prophylactic Efficacy Study of this compound in Turkeys

This protocol outlines a typical experiment to evaluate the prophylactic efficacy of this compound against an experimental challenge with Histomonas meleagridis in turkeys.

1. Animal Model and Housing:

  • Species: Young turkey poults (e.g., 2 weeks of age).

  • Housing: Birds should be housed in clean, disinfected floor pens or battery cages with wire floors to prevent extraneous infections. Housing should be maintained under standard brooding temperatures and conditions.

  • Acclimation: Allow birds to acclimate to the facilities for at least 7 days before the start of the experiment.

2. Diet and Treatment Groups:

  • Basal Diet: A standard, unmedicated turkey starter ration that meets the nutritional requirements of the birds.

  • Treatment Groups:

    • Group 1: Non-Infected, Non-Treated Control: Receive basal diet.

    • Group 2: Infected, Non-Treated Control: Receive basal diet.

    • Group 3: Infected, this compound-Treated: Receive basal diet supplemented with a specified concentration of this compound (e.g., 0.0250%).

  • Feed Administration: Medicated feed should be provided to the treated group starting at least 2 days prior to experimental infection and continued throughout the study period.

3. Experimental Infection:

  • Inoculum Preparation:

    • Histomonas meleagridis can be cultured in vitro using a suitable medium, such as a modified Dwyer medium.[5]

    • The parasite should be re-isolated from infected turkeys periodically to maintain its virulence.[5]

    • For infection, prepare a suspension of a known number of viable H. meleagridis cells (e.g., 1 x 10^5 cells/mL).

  • Inoculation Procedure (Intracloacal Route):

    • On Day 0 of the study, birds in the infected groups (Groups 2 and 3) are challenged with H. meleagridis.

    • Administer a defined volume (e.g., 1.0 mL) of the parasite suspension directly into the cloaca of each bird using a blunt-tipped pipette or a soft catheter.[5]

4. Data Collection and Evaluation:

  • Mortality: Record mortality daily.

  • Clinical Signs: Observe birds daily for clinical signs of histomoniasis, such as depression, ruffled feathers, and sulfur-colored droppings.

  • Weight Gain: Weigh birds at the beginning and end of the experimental period to determine average weight gain.

  • Necropsy and Lesion Scoring:

    • The study is typically terminated at a predefined time point post-infection (e.g., 14-21 days).

    • All birds that die during the experiment and all surviving birds at the end of the study should be subjected to a post-mortem examination.

    • Examine the ceca and liver for gross lesions characteristic of histomoniasis.

    • Score the lesions based on a severity scale (e.g., 0 = no lesions; 1 = mild; 2 = moderate; 3 = severe; 4 = very severe/death).

5. Statistical Analysis:

  • Analyze data on mortality, lesion scores, and weight gain using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine the significance of differences between treatment groups.

experimental_workflow cluster_setup Experimental Setup cluster_infection Infection Phase cluster_evaluation Evaluation Phase acclimation Acclimation of Turkey Poults grouping Random Allocation to Treatment Groups acclimation->grouping diet Provision of Basal and Medicated Diets grouping->diet challenge Intracloacal Inoculation with H. meleagridis diet->challenge monitoring Daily Monitoring (Mortality, Clinical Signs) challenge->monitoring necropsy Necropsy and Lesion Scoring monitoring->necropsy data_analysis Statistical Analysis necropsy->data_analysis mechanism_of_action cluster_parasite Histomonas meleagridis Cell This compound This compound (Organoarsenic Compound) enzyme Essential Sulfhydryl-Containing Enzymes (e.g., in glycolysis) This compound->enzyme Inhibition via -SH group binding metabolism Disruption of Energy Metabolism enzyme->metabolism death Parasite Death metabolism->death

References

Application Notes and Protocols: Laboratory Preparation of Carbarsone Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Carbarsone solutions for use in experimental settings. This compound is an organoarsenic compound historically used as an anti-protozoal agent. Proper preparation of solutions is critical to ensure experimental accuracy, reproducibility, and safety.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is essential for calculating the required mass for solution preparation and understanding its solubility characteristics.

PropertyValueSource(s)
CAS Number 121-59-5
Molecular Formula C₇H₉AsN₂O₄
Molecular Weight 260.08 g/mol
Appearance White powder or solid
Melting Point 174 °C
pKa (Predicted) 3.78 ± 0.10
Solubility in Water Slightly soluble (1-10 mg/mL at 21.7°C)
Solubility in Ethanol Slightly soluble
Solubility (Other) Soluble in solutions of alkali hydroxides (e.g., NaOH) and carbonates (e.g., Na₂CO₃); Insoluble in ether and chloroform.

Safety Precautions

This compound is an arsenic-containing compound and is toxic if ingested. It should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound powder or its solutions.

  • Handling Powder: Weighing and handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation. A NIOSH-approved respirator may be necessary for handling larger quantities.

  • Waste Disposal: Dispose of all this compound waste (solid, solutions, contaminated labware) according to your institution's hazardous waste disposal guidelines for arsenic compounds.

  • Accidental Exposure: In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water. If ingested, seek immediate medical attention.

Experimental Protocols

Due to its limited solubility in pure water, the most common method for preparing aqueous this compound solutions involves solubilization in a weak alkaline solution.

Protocol 3.1: Preparation of a 10 mg/mL Aqueous this compound Stock Solution

This protocol utilizes sodium hydroxide to deprotonate the arsonic acid, rendering it soluble in an aqueous medium.

Materials:

  • This compound powder (MW: 260.08 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized or distilled water

  • Calibrated pH meter

  • Volumetric flasks

  • Stir plate and magnetic stir bars

  • Sterile syringe filters (0.22 µm pore size) for cell-based assays

Methodology:

  • Weighing: In a chemical fume hood, accurately weigh 100 mg of this compound powder and transfer it to a 10 mL volumetric flask.

  • Initial Suspension: Add approximately 7 mL of deionized water to the flask. The this compound will not dissolve completely and will form a suspension.

  • Solubilization: While stirring, add 1 M NaOH dropwise until the this compound powder is fully dissolved. The solution should become clear.

  • pH Adjustment: Carefully monitor the pH. The resulting solution will be alkaline. If a specific pH is required for your experiment, adjust it using dilute HCl or NaOH. Note that lowering the pH significantly may cause the this compound to precipitate out of the solution, as its aqueous solutions are typically acidic.

  • Final Volume: Once the solid is fully dissolved, bring the total volume to 10 mL with deionized water.

  • Sterilization (Optional): For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C. Use within a reasonable timeframe and monitor for any signs of precipitation before use.

Protocol 3.2: Preparation of a this compound Stock Solution in Ethanol

While only slightly soluble, ethanol can be used as a solvent for specific applications where the presence of alcohol is not a confounding factor.

Materials:

  • This compound powder (MW: 260.08 g/mol )

  • 100% Ethanol

  • Volumetric flasks

  • Stir plate and magnetic stir bars or sonicator

Methodology:

  • Weighing: In a chemical fume hood, weigh the desired amount of this compound powder and place it in an appropriate volumetric flask.

  • Dissolving: Add the required volume of 100% ethanol.

  • Agitation: Cap the flask and agitate the mixture using a magnetic stir bar or sonicator until the this compound is fully dissolved. This may take some time due to its limited solubility.

  • Storage: Store the solution at room temperature or 2-8°C in a tightly sealed container to prevent evaporation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing a this compound solution.

G cluster_prep Preparation Steps cluster_qc Quality Control & Storage cluster_final Final Product weigh 1. Weigh this compound Powder solvent 2. Add Solvent (e.g., H₂O) weigh->solvent dissolve 3. Add Solubilizing Agent (e.g., NaOH, if needed) solvent->dissolve agitate 4. Agitate until Dissolved dissolve->agitate adjust_vol 5. Adjust to Final Volume agitate->adjust_vol filter 6. Sterile Filter (0.22 µm) adjust_vol->filter For sterile applications store 7. Store at 2-8°C adjust_vol->store For non-sterile applications filter->store final_solution Ready-to-use Stock Solution store->final_solution

Caption: General workflow for laboratory preparation of this compound solutions.

Postulated Mechanism of Action

This compound's anti-protozoal activity is believed to stem from its nature as an organoarsenic compound. Like other arsenicals, it is thought to inhibit essential protozoan enzymes by binding to their sulfhydryl (-SH) groups. This interaction disrupts critical metabolic pathways, ultimately leading to the death of the organism. Metabolically, this compound can be converted to arsanilic acid.

G cluster_cell Protozoan Cell carbarsone_in This compound (Internal) enzyme Essential Enzyme with Sulfhydryl Group (-SH) carbarsone_in->enzyme Binds to -SH group inhibited_enzyme Inhibited Enzyme (this compound-S-Enzyme) disruption Metabolic Pathway Disruption inhibited_enzyme->disruption death Cell Death disruption->death carbarsone_out This compound (External) carbarsone_out->carbarsone_in Enters Cell

Application Notes and Protocols: Carbarsone in Combination with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone, an organoarsenic compound, has a history of use as an antiprotozoal agent, notably for the treatment of amebiasis in humans and for controlling histomoniasis (blackhead disease) in turkeys.[1][2][3][4][5] Its application has often involved combination with other antimicrobial agents to enhance efficacy or broaden the spectrum of activity. This document provides a detailed overview of historical studies investigating this compound in combination therapies, presenting available quantitative data, experimental protocols, and workflow diagrams based on the cited literature. It is important to note that the use of arsenical drugs like this compound in animal feed has been largely discontinued in many regions, including the United States, due to concerns about arsenic residues.[2][6] The information presented here is for historical and research purposes.

Quantitative Data Summary

The efficacy of this compound in combination with other antimicrobial agents has been evaluated in both veterinary and clinical settings. The following tables summarize the key quantitative findings from the available literature.

Table 1: Efficacy of this compound and Amprolium Combination Against Coccidiosis and Histomoniasis in Turkeys

This study investigated the compatibility and efficacy of this compound and amprolium when used concurrently in turkey feed.[7]

Treatment GroupDrug Concentration in Feed (%)Average Weight Gain (g)Feed ConversionMortality (%)Lesion Score (Histomoniasis)
Infected Control-1032.731003.8
Amprolium0.01252312.23603.5
This compound0.02502582.0400.2
Amprolium + this compound0.0125 + 0.02502522.0800.1
Uninfected Control-2612.0100.0

Data adapted from McDougald, L. R. (1979).[7]

Table 2: Treatment Outcomes of this compound in Combination with Mepacrine (Atabrine) or Chiniofon for Asymptomatic Amebiasis in Humans

This study explored various combination regimens for the eradication of asymptomatic amebiasis.[7]

Treatment RegimenDuration of TreatmentNumber of PatientsFailure Rate (%)
Mepacrine + this compound7 days-65
Mepacrine + this compound14 days (Mepacrine), 10 days (this compound)4025
Mepacrine + this compound14 days (Mepacrine), 10 days (this compound)170
Mepacrine + Chiniofon14 days (Mepacrine), 7 days (Chiniofon)2213.6
Mepacrine + Chiniofon14 days (Mepacrine), 10 days (Chiniofon)1010

Data adapted from Sasaki, T., et al. (1956). Note: The study mentions that for the group of 40 patients, the exact dosages received were mislaid.[7]

Experimental Protocols

Detailed experimental methodologies from the cited literature are provided below.

Protocol 1: In Vivo Efficacy of this compound and Amprolium in Turkeys

This protocol is based on the study by McDaugald (1979) evaluating the combination of this compound and amprolium for the prevention of histomoniasis and coccidiosis in turkeys.[7]

1. Animal Model and Housing:

  • Day-old turkey poults were raised in wire-floored, electrically heated battery brooders.
  • At two weeks of age, birds were randomly assigned to experimental groups of 10 birds each, with two replicates per treatment.
  • Birds were housed in cages maintained in a clean, coccidia-free environment.

2. Diet and Drug Administration:

  • A standard, unmedicated turkey starter ration was used as the basal diet.
  • Amprolium and this compound were added to the feed at the concentrations specified in Table 1.
  • Experimental diets were provided to the respective groups starting two days before infection and continued throughout the experiment.

3. Infection:

  • For histomoniasis studies, birds were orally inoculated with a suspension of embryonated Heterakis gallinarum eggs containing Histomonas meleagridis.
  • For coccidiosis studies, birds were inoculated with sporulated oocysts of Eimeria species.

4. Data Collection and Analysis:

  • Mortality: Recorded daily.
  • Weight Gain and Feed Conversion: Measured at the end of the experimental period (typically 8-10 days post-infection).
  • Lesion Scores: Birds that died or were euthanized at the end of the experiment were necropsied. Livers and ceca were scored for lesions on a scale of 0 to 4, where 0 is normal and 4 is most severe.
  • Statistical Analysis: Data were analyzed using analysis of variance and Duncan's multiple range test to determine significant differences between means.

Protocol 2: Clinical Evaluation of this compound Combinations for Amebiasis

The following is a generalized protocol based on the clinical study by Sasaki et al. (1956) for the treatment of asymptomatic amebiasis.[7]

1. Patient Selection:

  • Patients with asymptomatic amebiasis were identified through stool examination for the presence of Entamoeba histolytica.

2. Treatment Regimens:

  • Patients were divided into groups and administered different combinations and durations of mepacrine, this compound, and chiniofon as detailed in Table 2.
  • The exact dosages for each drug were not consistently reported in the available abstract.

3. Assessment of Efficacy:

  • Criterion of Cure: Sterilization of the infection was determined by the absence of E. histolytica in stool samples.
  • Follow-up: Three to five stool examinations were conducted within the five months following the completion of treatment to assess for treatment failure.

4. Data Analysis:

  • The primary endpoint was the treatment failure rate, calculated as the percentage of patients who remained positive for E. histolytica after treatment.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships described in the protocols.

Experimental_Workflow_Turkeys cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_data_collection Data Collection and Analysis start Day-old turkey poults housing Raise in battery brooders for 2 weeks start->housing randomization Randomly assign to treatment groups (n=10/group, 2 replicates) housing->randomization diet Administer experimental diets randomization->diet infection Oral inoculation with Histomonas meleagridis or Eimeria oocysts diet->infection mortality Record daily mortality infection->mortality measurements Measure weight gain and feed conversion infection->measurements necropsy Perform necropsy and score lesions infection->necropsy analysis Statistical analysis (ANOVA) mortality->analysis measurements->analysis necropsy->analysis

Caption: Experimental workflow for evaluating this compound and amprolium in turkeys.

Clinical_Trial_Workflow_Amebiasis cluster_screening Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment patients Identify patients with asymptomatic amebiasis via stool examination enrollment Enroll patients into the study patients->enrollment treatment_groups Assign patients to different treatment regimens (this compound + Mepacrine/Chiniofon) enrollment->treatment_groups stool_exam Conduct 3-5 follow-up stool examinations over 5 months treatment_groups->stool_exam cure_assessment Determine treatment success (absence of E. histolytica) stool_exam->cure_assessment analysis Calculate failure rate for each regimen cure_assessment->analysis

Caption: Generalized workflow for the clinical evaluation of this compound combinations for amebiasis.

Signaling Pathways and Mechanisms of Action

The reviewed historical literature does not provide detailed information on the specific signaling pathways or molecular mechanisms underlying the observed antimicrobial effects of this compound in combination with other agents. This compound is an organic arsenical, and its mechanism of action is generally believed to involve the inhibition of sulfhydryl-containing enzymes in the protozoan cells. The synergistic or additive effects observed with other drugs, such as the dihydrofolate reductase inhibitor amprolium, are likely due to the targeting of different essential metabolic pathways in the pathogen. However, specific pathway interactions have not been elucidated in the available studies.

Conclusion

The historical use of this compound in combination with other antimicrobial agents, such as amprolium in veterinary medicine and mepacrine in human medicine, demonstrates a long-standing approach to enhancing therapeutic efficacy against protozoal infections.[7] The quantitative data from these studies indicate that such combinations could improve outcomes like survival and reduce parasite load. The provided protocols, derived from this literature, offer a framework for understanding how these combination therapies were evaluated. It is crucial to recognize the limitations of this historical data, including the lack of detailed mechanistic studies and the subsequent withdrawal of this compound from many applications due to safety concerns. Future research in this area, should it be pursued, would require modern methodologies to elucidate the precise mechanisms of interaction and to rigorously assess the safety and efficacy of any potential combination therapies.

References

Application Notes and Protocols for the Experimental Induction of Blackhead Disease and Assessment of Carbarsone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental induction of histomoniasis (blackhead disease) in avian models and the use of Carbarsone as a prophylactic agent. The protocols detailed below are synthesized from established research methodologies to ensure reproducibility and accuracy in a laboratory setting.

Introduction

Histomoniasis, caused by the protozoan parasite Histomonas meleagridis, is a significant disease in gallinaceous birds, particularly turkeys, leading to high morbidity and mortality. This compound, an organoarsenic compound, has historically been used as an effective antiprotozoal agent to control this disease. These protocols outline the necessary steps for in vivo studies to evaluate the efficacy of this compound in preventing histomoniasis following experimental infection.

Data Presentation: Efficacy of this compound in the Prevention of Histomoniasis

The following tables summarize quantitative data from studies evaluating the prophylactic efficacy of this compound when administered in the feed to turkeys.

Table 1: Prophylactic Efficacy of this compound Against Histomoniasis in Turkeys

Treatment GroupThis compound Concentration in Diet (%)Mortality Rate (%)Cecal Lesion Score (Mean)Liver Lesion Score (Mean)Reference
Infected, Unmedicated Control0High (Specific % not stated)SevereSevereMcDougald, 1979
Infected, this compound Treated0.0250Significantly ReducedSignificantly ReducedSignificantly Reduced
Infected, this compound Treated0.0375Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: Lesion scores are typically graded on a scale of 0 (no lesions) to 4 (severe lesions).

Experimental Protocols

Preparation of Histomonas meleagridis Inoculum

This protocol describes the in vitro cultivation of H. meleagridis for subsequent experimental infection.

Materials:

  • Histomonas meleagridis isolate (e.g., wild-type field isolate)

  • Medium 199 (or other suitable cell culture medium)

  • Horse serum

  • Rice powder

  • Anaerobic incubation system (40-41°C)

  • Hemocytometer or cell counter

  • Sterile phosphate-buffered saline (PBS) or culture medium for dilution

Procedure:

  • Thaw a cryogenically stored vial of the H. meleagridis isolate.

  • Culture the histomonads in a suitable medium, such as Medium 199, supplemented with 10% horse serum and 1.6 mg/mL rice powder.

  • Incubate the cultures anaerobically at 40-41°C.

  • Passage the cultures every 2 to 3 days to maintain viability and logarithmic growth.

  • On the day of inoculation, count the mot

Application Notes and Protocols for Carbarsone in Arsenic Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Carbarsone's metabolism and its limited application as a tool in arsenic metabolism research. Detailed protocols for the analysis of this compound and its primary metabolite are also provided.

Introduction

This compound, an organoarsenic compound, has historically been used as an antiprotozoal agent in veterinary medicine. Its structural similarity to other arsenicals has led to an interest in its metabolic fate and its potential as a model compound for studying certain aspects of arsenic biotransformation. However, it is crucial to note that while the metabolism of this compound itself has been investigated to some extent, its application as a tool to probe the broader enzymatic pathways of inorganic arsenic metabolism, such as methylation by arsenic methyltransferase (AS3MT), is not well-documented in the scientific literature.

The primary metabolic transformation of this compound is its hydrolysis to arsanilic acid. This biotransformation is a key area of study for understanding the environmental and toxicological profile of this compound.

Metabolic Pathway of this compound

The principal metabolic pathway for this compound is the hydrolysis of the ureido group to an amino group, yielding arsanilic acid. This conversion can occur both chemically and likely enzymatically within biological systems.

Carbarsone_Metabolism This compound This compound (p-ureidobenzenearsonic acid) Hydrolysis Hydrolysis (Amidase/Amidohydrolase) This compound->Hydrolysis Arsanilic_Acid Arsanilic Acid (p-aminobenzenearsonic acid) Hydrolysis->Arsanilic_Acid

Fig. 1: Metabolic conversion of this compound to Arsanilic Acid.

Further metabolism of arsanilic acid may lead to the liberation of inorganic arsenic, which can then enter the well-established arsenic methylation pathway. However, direct evidence of this compound or arsanilic acid acting as competitive substrates or inhibitors for key enzymes in this pathway, such as arsenic methyltransferase (AS3MT), is currently lacking.

Quantitative Data

The available scientific literature does not provide specific quantitative data on the enzymatic kinetics of this compound metabolism. Parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzymatic hydrolysis of this compound have not been reported. Similarly, inhibitory constants (IC50) of this compound on arsenic metabolizing enzymes are not documented.

The following table summarizes the type of quantitative data that would be valuable for future research in this area.

ParameterDescriptionRelevance in Arsenic Metabolism StudiesStatus
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of the enzyme for this compound.Not Reported
Vmax (Maximum Velocity) The maximum rate of the enzymatic reaction.Represents the maximum capacity of the enzyme to metabolize this compound.Not Reported
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.Provides a measure of the catalytic efficiency of the enzyme.Not Reported
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.Would indicate if this compound can inhibit the metabolism of other arsenic compounds.Not Reported

Experimental Protocols

The following protocols are adapted from analytical methods developed for the determination of this compound and arsanilic acid in biological and environmental samples. These can be modified for research applications to study the biotransformation of this compound.

Protocol 1: In Vitro Hydrolysis of this compound in a Biological Matrix

This protocol describes a method to study the conversion of this compound to arsanilic acid in a controlled in vitro environment, simulating metabolic processes.

Objective: To determine the rate and extent of this compound hydrolysis to arsanilic acid in the presence of a biological matrix (e.g., liver homogenate, gut microbial culture).

Materials:

  • This compound standard

  • Arsanilic acid standard

  • Biological matrix (e.g., rat liver S9 fraction, poultry cecal content culture)

  • Phosphate buffer (pH 7.4)

  • Sodium hydroxide (NaOH), 1 M

  • Hydrochloric acid (HCl), 1 M

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Experimental Workflow:

InVitro_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Incubation Incubate this compound with Biological Matrix Quench Quench Reaction (e.g., with acid or cold solvent) Incubation->Quench Centrifugation Centrifuge to Remove Solids Quench->Centrifugation SPE Solid Phase Extraction (SPE) for Cleanup and Concentration Centrifugation->SPE HPLC HPLC-UV/MS Analysis of this compound and Arsanilic Acid SPE->HPLC

Fig. 2: Workflow for in vitro this compound hydrolysis study.

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine the biological matrix (e.g., 1 mg/mL protein concentration of liver S9 fraction) with phosphate buffer (pH 7.4).

    • Spike the mixture with a known concentration of this compound (e.g., 10 µM).

    • Prepare control samples:

      • Negative control: Biological matrix with buffer, no this compound.

      • Abiotic control: this compound in buffer, no biological matrix.

      • Positive control (optional): Incubate arsanilic acid with the biological matrix to assess its stability.

  • Incubation:

    • Incubate the samples at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with HCl to denature the enzymes.

  • Sample Cleanup:

    • Centrifuge the quenched samples to pellet proteins and other solids.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound and arsanilic acid with an appropriate solvent (e.g., methanol).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Analyze the samples by HPLC-UV or HPLC-MS to quantify the concentrations of this compound and arsanilic acid.

    • Generate a standard curve for both this compound and arsanilic acid for accurate quantification.

Protocol 2: Chemical Hydrolysis and Analysis of this compound in a Sample Matrix

This protocol is based on analytical methods for residue analysis and can be used to determine the total amount of arsanilic acid that can be derived from this compound in a sample.[1][2]

Objective: To quantitatively convert this compound to arsanilic acid for subsequent analysis.

Materials:

  • Sample containing this compound (e.g., animal feed, tissue homogenate)

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • Diazotization and coupling reagents (for colorimetric detection, optional)

  • Analytical instrument (Spectrophotometer, GC, or HPLC)

Procedure:

  • Extraction:

    • Extract this compound from the sample matrix using a suitable solvent, such as methanol. This can be done by homogenization and sonication followed by centrifugation.[1]

  • Hydrolysis:

    • Take a known volume of the extract and add an equal volume of NaOH solution.

    • Heat the mixture in a water bath (e.g., 80-90°C) for a specified time (e.g., 30-60 minutes) to ensure complete hydrolysis of this compound to arsanilic acid.[1][2]

  • Neutralization:

    • Cool the sample and neutralize it with HCl.

  • Analysis:

    • The resulting solution containing arsanilic acid can be analyzed by various methods:

      • Spectrophotometry: Arsanilic acid can be diazotized and coupled with a chromogenic agent to form a colored compound that can be measured with a spectrophotometer.[1]

      • Gas Chromatography (GC): Arsanilic acid can be reduced to aniline, which is then extracted and analyzed by GC.[2]

      • High-Performance Liquid Chromatography (HPLC): The neutralized solution can be directly analyzed by HPLC with UV or MS detection.

Signaling Pathways and Logical Relationships

While this compound's direct involvement in modulating specific signaling pathways related to arsenic metabolism is not established, its metabolism to arsanilic acid and the potential subsequent release of inorganic arsenic would lead to its entry into the general arsenic metabolism and toxicity pathways.

Arsenic_Toxicity_Pathway cluster_this compound This compound Metabolism cluster_arsenic_metabolism General Arsenic Metabolism cluster_toxicity Cellular Effects This compound This compound Arsanilic_Acid Arsanilic Acid This compound->Arsanilic_Acid Hydrolysis Inorganic_Arsenic Inorganic Arsenic (potential release) Arsanilic_Acid->Inorganic_Arsenic Degradation AsV Arsenate (AsV) Inorganic_Arsenic->AsV AsIII Arsenite (AsIII) AsV->AsIII Reduction MMA Monomethylarsonic Acid (MMA) AsIII->MMA Methylation (AS3MT) Oxidative_Stress Oxidative Stress AsIII->Oxidative_Stress Enzyme_Inhibition Enzyme Inhibition AsIII->Enzyme_Inhibition DMA Dimethylarsinic Acid (DMA) MMA->DMA Methylation (AS3MT) Genotoxicity Genotoxicity MMA->Genotoxicity

Fig. 3: Potential downstream effects of this compound metabolism.

Conclusion and Future Directions

The primary application of this compound in the context of arsenic metabolism research is currently limited to studies of its own biotransformation to arsanilic acid. There is a notable gap in the literature regarding its use as a tool to investigate the broader enzymatic pathways of arsenic metabolism.

Future research could explore:

  • The specific enzymes responsible for this compound hydrolysis in different species and tissues.

  • The potential for this compound or arsanilic acid to interact with arsenic methyltransferase (AS3MT) and other enzymes involved in arsenic biotransformation.

  • The use of this compound as a reference compound in studies of amidohydrolase activity.

  • Quantitative toxicokinetic studies to determine the rates of absorption, distribution, metabolism, and excretion of this compound and its metabolites.

By addressing these research questions, the scientific community can better understand the role of this compound in the broader context of arsenic toxicology and metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carbarsone Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Carbarsone dosage for preclinical studies.

Troubleshooting Guides

Issue 1: High mortality or severe toxicity observed in initial dose-ranging studies.

Possible Cause: The initial doses selected are above the maximum tolerated dose (MTD). This compound, an organoarsenic compound, can induce toxicity at high concentrations. Symptoms of arsenic toxicity include gastrointestinal irritation (nausea, vomiting, diarrhea), and in severe cases, collapse and death.[1]

Troubleshooting Steps:

  • Dose Reduction: Immediately reduce the dose to a level that is not expected to cause severe toxicity. A common starting point is 1/10th of the lowest observed adverse effect level (LOAEL) from any available literature.

  • Staggered Dosing and Observation: In a new cohort of animals, administer a single low dose to one or two animals and observe for a defined period (e.g., 24-48 hours) for any signs of toxicity before dosing the rest of the cohort and escalating the dose.

  • Monitor for Clinical Signs: Closely monitor animals for clinical signs of toxicity, including changes in weight, food and water consumption, behavior, and fecal consistency.

  • Histopathology: If mortality occurs, perform a necropsy and histopathological examination of key organs (liver, kidney, gastrointestinal tract) to identify target organ toxicity.

Issue 2: Lack of efficacy at seemingly well-tolerated doses.

Possible Cause: The doses administered are below the therapeutic window for the specific preclinical model and parasitic infection being studied.

Troubleshooting Steps:

  • Confirm Drug Activity: Ensure the this compound being used is of sufficient purity and has been stored correctly to maintain its activity.

  • Dose Escalation: If the current doses are well-tolerated, a careful dose escalation study should be initiated. Increase the dose incrementally in different cohorts of animals.

  • Review Efficacy Endpoints: Ensure that the chosen efficacy endpoints are appropriate for the parasitic infection model. For example, in a model of amebiasis, this could be a reduction in parasite load in the cecum or a decrease in lesion scores.

  • Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the preclinical model. This will help to understand if the drug is reaching the target site at a sufficient concentration. This compound is metabolized to arsanilic acid, which is the active form.[2]

  • Combination Therapy: In some historical contexts, this compound has been used in combination with other drugs.[3] Consider if a combination approach might be necessary to achieve the desired efficacy.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in preclinical studies?

Q2: What are the known toxicities of this compound?

A2: this compound is an organoarsenic compound, and its toxicity is related to arsenic. While it is reported to have relatively low acute toxicity, high doses can lead to symptoms of arsenic poisoning, including gastrointestinal distress (nausea, vomiting, diarrhea).[1][2] In severe cases, this can progress to collapse and death.[1] It is important to note that this compound has tested negative in bacterial mutagenicity (Ames) tests, suggesting it is not a direct mutagen.

Q3: What preclinical models are relevant for studying this compound?

A3: The choice of preclinical model depends on the therapeutic indication. For its antiprotozoal activity, models of amebiasis in rodents can be used. For its application in veterinary medicine, models of histomoniasis (blackhead disease) in turkeys and dysentery in swine are relevant.

Q4: What is the mechanism of action of this compound?

A4: The precise molecular mechanism of action of this compound is not fully elucidated. As an organoarsenic compound, it is believed to act similarly to other arsenicals. The trivalent form of arsenic is known to react with sulfhydryl groups in proteins, which can lead to the inhibition of essential parasitic enzymes.[5][6] This can disrupt critical metabolic pathways in the parasite. Furthermore, arsenic compounds can interfere with cellular energy production by uncoupling oxidative phosphorylation.[2] At a broader level, arsenic-induced oxidative stress can disrupt signaling pathways such as MAPK, NF-κB, and AP-1.[7][8][9]

Data Presentation

Table 1: Reported Efficacious Dosages of this compound in Poultry

IndicationSpeciesDosage in FeedReference
Prevention of Histomoniasis (Blackhead Disease)Turkey0.0250%[4]
In combination for prevention of coccidiosisTurkey0.0375%[4]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rodents (Dose Range Finding)

  • Animal Model: Use a standard rodent model such as Sprague-Dawley rats or BALB/c mice. Use both male and female animals.

  • Dose Groups: Based on a thorough literature review of related compounds, establish a minimum of 4-5 dose groups, including a vehicle control group. A wide range of doses should be selected to identify a potential LD50 or MTD.

  • Administration: Administer this compound orally (e.g., by gavage) as a single dose.

  • Observation: Monitor animals for mortality, clinical signs of toxicity (as described in Troubleshooting Guide 1), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study. For any animals that die during the study, perform a necropsy as soon as possible.

  • Histopathology: Collect key organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract) for histopathological analysis to identify any treatment-related changes.

Protocol 2: Efficacy Study in a Murine Model of Amebiasis

  • Animal Model: Use a susceptible mouse strain, such as CBA/J mice.

  • Infection: Infect mice intracecally with a known number of Entamoeba histolytica trophozoites.

  • Treatment Groups: Include a vehicle control group, a positive control group (e.g., metronidazole), and at least three this compound dose groups. Doses should be selected based on the results of the acute toxicity study.

  • Administration: Begin oral administration of this compound 24 hours post-infection and continue for a specified period (e.g., 5-7 days).

  • Efficacy Endpoints: At the end of the treatment period, euthanize the animals and evaluate the cecal parasite load (e.g., by culture or qPCR) and score the severity of cecal lesions.

  • Statistical Analysis: Compare the parasite load and lesion scores between the treatment groups and the vehicle control group to determine the efficacy of this compound.

Mandatory Visualization

Experimental_Workflow_for_Dosage_Optimization cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Dosage Optimization Dose Range Finding (Acute Toxicity) Dose Range Finding (Acute Toxicity) Determine MTD/NOAEL Determine MTD/NOAEL Dose Range Finding (Acute Toxicity)->Determine MTD/NOAEL Data Analysis Select Doses below MTD Select Doses below MTD Determine MTD/NOAEL->Select Doses below MTD Inform Efficacy Study in Disease Model Efficacy Study in Disease Model Select Doses below MTD->Efficacy Study in Disease Model Protocol Design Dose-Response Analysis Dose-Response Analysis Efficacy Study in Disease Model->Dose-Response Analysis Data Collection Optimal Dose Selection Optimal Dose Selection Dose-Response Analysis->Optimal Dose Selection Identify Further Preclinical Studies Further Preclinical Studies Optimal Dose Selection->Further Preclinical Studies Proceed

Experimental workflow for optimizing this compound dosage.

Carbarsone_Signaling_Pathway This compound This compound Trivalent Arsenic Trivalent Arsenic This compound->Trivalent Arsenic Metabolism Sulfhydryl Group Inhibition Sulfhydryl Group Inhibition Trivalent Arsenic->Sulfhydryl Group Inhibition Oxidative Stress Oxidative Stress Trivalent Arsenic->Oxidative Stress Enzyme Inactivation Enzyme Inactivation Sulfhydryl Group Inhibition->Enzyme Inactivation Metabolic Pathway Disruption Metabolic Pathway Disruption Enzyme Inactivation->Metabolic Pathway Disruption Parasite Cell Death Parasite Cell Death Metabolic Pathway Disruption->Parasite Cell Death MAPK Pathway MAPK Pathway Oxidative Stress->MAPK Pathway NF-kB Pathway NF-kB Pathway Oxidative Stress->NF-kB Pathway AP-1 Pathway AP-1 Pathway Oxidative Stress->AP-1 Pathway MAPK Pathway->Parasite Cell Death NF-kB Pathway->Parasite Cell Death AP-1 Pathway->Parasite Cell Death

Hypothesized signaling pathways affected by this compound.

References

Technical Support Center: Overcoming Microbial Resistance to Carbarsone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Carbarsone, particularly concerning microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an organoarsenic compound that has been historically used as an antiprotozoal agent to treat infections such as amebiasis and histomoniasis (blackhead disease in turkeys).[1][2][3][4] While the precise molecular mechanism of action is not extensively detailed in recent literature, it is understood that as an arsenical, it likely interacts with sulfhydryl groups of essential proteins in the parasite, thereby disrupting their function and leading to cell death.[5]

Q2: Is microbial resistance to this compound a documented issue?

Direct and extensive documentation of microbial resistance specifically to this compound is limited in recent scientific literature. This is likely due to its reduced use in human and veterinary medicine in recent decades.[3] However, based on the principles of antimicrobial resistance, it is plausible that protozoa can develop resistance to this compound through various mechanisms.[6][7][8]

Q3: What are the potential mechanisms of resistance to this compound in protozoa?

Based on general mechanisms of drug resistance observed in protozoa against other antimicrobial agents, potential resistance mechanisms to this compound could include:[6][7][8][9]

  • Decreased drug uptake: Alterations in membrane transporters could reduce the influx of this compound into the parasitic cell.[6][9]

  • Increased drug efflux: Overexpression of efflux pumps, such as ABC transporters, could actively pump this compound out of the cell before it can reach its target.

  • Target modification: Changes in the amino acid sequence of target proteins (likely sulfhydryl-containing enzymes) could reduce their affinity for this compound.

  • Drug inactivation: Enzymatic modification of the this compound molecule could render it inactive.

  • Metabolic bypass: The parasite might develop alternative metabolic pathways to circumvent the processes inhibited by this compound.

Q4: What strategies can be employed to overcome suspected this compound resistance?

Several strategies, largely extrapolated from research on other antimicrobial agents, can be investigated to overcome potential this compound resistance:

  • Combination Therapy: Using this compound in combination with another antiprotozoal agent that has a different mechanism of action could create a synergistic effect and reduce the likelihood of resistance emerging.[10][11][12]

  • Efflux Pump Inhibitors: Co-administration of a compound that inhibits efflux pumps could increase the intracellular concentration of this compound.

  • Modification of this compound Structure: Novel derivatives of this compound could be synthesized to have higher affinity for the target or be less susceptible to resistance mechanisms.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible MIC/IC50 values for this compound in vitro.
Possible Cause Troubleshooting Steps
Inoculum variability Ensure a standardized inoculum preparation method is used. Quantify the number of protozoan cells (e.g., using a hemocytometer) before each experiment.
Drug solution instability Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store at the recommended temperature.
Media composition Use a consistent and well-defined culture medium. Components in the media could potentially interact with this compound.
Incubation conditions Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., anaerobic or microaerophilic for certain protozoa).
Assay endpoint measurement Use a standardized and objective method for determining the endpoint (e.g., spectrophotometry, fluorometry, or automated cell counting) to minimize subjective interpretation.
Problem: Suspected this compound-resistant protozoan strain shows similar susceptibility to the wild-type strain in vitro.
Possible Cause Troubleshooting Steps
Incorrect resistance induction protocol Review the protocol for inducing resistance. Consider increasing the concentration of this compound incrementally over a longer period.
Loss of resistance phenotype Culture the resistant strain in the presence of a sub-lethal concentration of this compound to maintain selective pressure.
Inappropriate susceptibility testing method The chosen in vitro assay may not be sensitive enough to detect subtle differences in susceptibility. Consider using a different assay (e.g., a metabolic activity assay versus a direct cell counting assay).
Mechanism of resistance is not detectable in vitro The resistance mechanism might be more relevant in an in vivo context (e.g., related to host-parasite interactions).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound for Entamoeba histolytica

This protocol is adapted from standard antiprotozoal susceptibility testing methods.

Materials:

  • Entamoeba histolytica trophozoites in logarithmic growth phase

  • TYI-S-33 medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well microtiter plates

  • Hemocytometer

  • Inverted microscope

  • Anaerobic gas generating system

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in TYI-S-33 medium to prepare working solutions.

  • Inoculum Preparation: Harvest E. histolytica trophozoites and adjust the cell density to 1 x 10^5 cells/mL in fresh TYI-S-33 medium.

  • Assay Setup:

    • Add 100 µL of TYI-S-33 medium to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.

    • Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

    • Add 100 µL of the prepared E. histolytica inoculum to each well.

  • Incubation: Incubate the plate in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: After incubation, examine the wells under an inverted microscope. The MIC is the lowest concentration of this compound at which no motile trophozoites are observed.

Protocol 2: Checkerboard Assay for Synergistic Activity of this compound with Metronidazole

This protocol is used to assess the potential synergistic effect of two drugs.

Materials:

  • As per Protocol 1

  • Metronidazole

Procedure:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and Metronidazole.

  • Assay Setup:

    • In a 96-well plate, create a gradient of this compound concentrations along the x-axis and a gradient of Metronidazole concentrations along the y-axis.

    • The top-left well will have the highest concentration of both drugs, while the bottom-right well will have the lowest.

    • Include controls for each drug alone.

    • Add 100 µL of the prepared protozoan inoculum to each well.

  • Incubation and Analysis:

    • Incubate the plate under the same conditions as the MIC assay.

    • Determine the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Quantitative Data Summary

As there is limited published data on this compound resistance, the following table presents hypothetical data to illustrate how results from susceptibility testing could be presented.

Table 1: Hypothetical MIC values (µg/mL) of this compound and Metronidazole against susceptible and resistant strains of a protozoan parasite.

StrainThis compound MICMetronidazole MIC
Susceptible Strain82
This compound-Resistant Strain642
Metronidazole-Resistant Strain832
Multi-drug Resistant Strain6432

Visualizations

ResistanceMechanisms cluster_strategies Strategies to Overcome Resistance cluster_mechanisms Microbial Resistance Mechanisms CombinationTherapy Combination Therapy DecreasedUptake Decreased Drug Uptake CombinationTherapy->DecreasedUptake EffluxPumpInhibitors Efflux Pump Inhibitors IncreasedEfflux Increased Drug Efflux EffluxPumpInhibitors->IncreasedEfflux DrugModification Drug Modification TargetModification Target Modification DrugModification->TargetModification DrugInactivation Drug Inactivation DrugModification->DrugInactivation This compound This compound ProtozoanCell Protozoan Cell This compound->ProtozoanCell Enters Cell ProtozoanCell->DecreasedUptake ProtozoanCell->IncreasedEfflux ProtozoanCell->TargetModification ProtozoanCell->DrugInactivation

Caption: Potential mechanisms of microbial resistance to this compound and strategies to overcome them.

ExperimentalWorkflow Start Suspected this compound Resistance MIC_Assay Perform this compound MIC Assay Start->MIC_Assay Compare_MIC Compare MIC to Wild-Type Strain MIC_Assay->Compare_MIC Compare_MIC->MIC_Assay No Change (Troubleshoot Assay) Investigate_Mechanisms Investigate Resistance Mechanisms Compare_MIC->Investigate_Mechanisms MIC Increased Evaluate_Strategies Evaluate Overcoming Strategies Investigate_Mechanisms->Evaluate_Strategies End Optimized Treatment Strategy Evaluate_Strategies->End

Caption: A logical workflow for troubleshooting and addressing suspected this compound resistance in a research setting.

References

Technical Support Center: Carbarsone Reagent Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Carbarsone reagents. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound reagents in a question-and-answer format.

Q1: I am observing a loss of potency in my this compound stock solution. What could be the cause?

A1: Loss of potency in this compound solutions can be attributed to several factors:

  • Improper Storage: this compound is sensitive to light, temperature, and humidity. Storage at room temperature or in transparent containers can lead to degradation. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended, while long-term storage (months to years) requires freezing at -20°C in a dry, dark environment.[1]

  • Hydrolysis: As an amide, this compound can undergo hydrolysis, especially in non-optimal pH conditions. This can lead to the formation of arsanilic acid and other degradation products.

  • Contamination: Accidental contamination of the stock solution can introduce substances that may catalyze degradation.

Q2: My HPLC analysis of this compound shows unexpected peaks. What do they represent and how can I avoid them?

A2: Unexpected peaks in your chromatogram likely represent degradation products.

  • Identify the Peaks: The primary degradation product of this compound is arsanilic acid, formed through hydrolysis of the urea linkage.[2] Other peaks may arise from further degradation under stress conditions such as oxidation or photolysis.

  • Prevention:

    • Proper Preparation: Prepare solutions fresh whenever possible. If storing solutions, use opaque containers and store at the recommended low temperatures.

    • Mobile Phase Control: Ensure the pH of your mobile phase is optimized for this compound stability. For organoarsenic compounds, a slightly acidic mobile phase (pH around 2.9) has been shown to be effective.

    • Sample Handling: Minimize the exposure of your samples to light and elevated temperatures during sample preparation and analysis.

Q3: The baseline in my HPLC chromatogram is noisy when analyzing this compound. How can I fix this?

A3: A noisy baseline can be caused by several factors unrelated to the reagent itself, but which can interfere with accurate quantification.

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed and filtered. Contaminants or dissolved gas in the mobile phase are common causes of baseline noise.

  • System Contamination: A contaminated guard column, column, or detector flow cell can lead to a noisy baseline. Flush the system with a strong solvent like methanol or isopropanol.

  • Detector Lamp: An aging detector lamp can also be a source of noise. Check the lamp's energy output and replace it if necessary.

Q4: I am having trouble dissolving this compound powder. What is the recommended procedure?

A4: this compound is slightly soluble in water but soluble in DMSO.[1][3] For aqueous-based experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while for long-term storage, -20°C is recommended.[1] If stored properly, it can have a shelf-life of over three years.[1]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the p-ureidobenzenearsonic acid to form arsanilic acid.[2] This can be accelerated by acidic or basic conditions.

Q3: How can I monitor the stability of my this compound reagent?

A3: The stability of this compound can be monitored using a stability-indicating HPLC method. This involves analyzing the sample over time and quantifying the amount of intact this compound as well as any degradation products that may have formed.

Q4: Are there any known incompatibilities for this compound?

A4: As an acidic salt of an amide, this compound solutions will have a pH of less than 7.0 and will react as acids to neutralize bases.[3] Avoid strong oxidizing agents and prolonged exposure to acidic or basic conditions, which can accelerate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Reagents

Reagent FormStorage ConditionDuration
Solid PowderDry, dark, 0-4°CShort-term (days to weeks)
Solid PowderDry, dark, -20°CLong-term (months to years)
Stock Solution (in DMSO)-20°CMonths

Table 2: Proposed HPLC Method Parameters for this compound Stability Testing

ParameterCondition
Column C18 reverse-phase, 5 µm particle size
Mobile Phase Methanol:Water (with 0.01 M phosphoric acid, pH 2.9)
Flow Rate 1.0 mL/min
Detection UV at 244 nm
Injection Volume 20 µL
Column Temperature 25°C

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
  • Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the samples using a stability-indicating HPLC method.
  • Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines a method for the quantitative analysis of this compound and its degradation products.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 2.

3. Standard Preparation:

  • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

4. Sample Analysis:

  • Inject the prepared samples from the forced degradation study or from a long-term stability study.
  • Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photolysis (UV/Vis light) stock->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_main Proposed Degradation Pathway cluster_products Degradation Products This compound This compound (p-ureidobenzenearsonic acid) arsanilic Arsanilic Acid This compound->arsanilic Hydrolysis other Other Degradants This compound->other Oxidation / Photolysis

Caption: Proposed primary degradation pathway of this compound.

References

Troubleshooting guide for inconsistent Carbarsone experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental results when working with Carbarsone, particularly in the context of anti-protozoal research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an organoarsenic compound historically used as an antiprotozoal drug for the treatment of infections like amebiasis.[1][2] While its precise molecular mechanism is not fully elucidated, it is understood to function through the action of its arsenic component. Trivalent arsenicals, which may be metabolic products of this compound, are known to have a high affinity for sulfhydryl (thiol) groups in proteins.[3] This interaction can inhibit essential enzymes, disrupt cellular energy metabolism, and increase intracellular reactive oxygen species (ROS), leading to oxidative stress and parasite death.[4][5][6]

Q2: I'm observing high variability in my anti-protozoal assay results with this compound. What are the potential causes?

Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: this compound has low solubility in water.[7] Improper dissolution or precipitation in culture media can lead to inconsistent effective concentrations. The stability of this compound in solution, especially in complex biological media, over the course of an experiment can also be a factor.

  • Solvent Effects: The choice and final concentration of solvent (e.g., DMSO, ethanol) used to prepare this compound stock solutions can impact parasite viability.[8] It is crucial to run solvent-only controls to account for any baseline toxicity.

  • Parasite Viability and Density: The health and growth phase of the protozoan culture (e.g., Entamoeba histolytica) are critical. Using parasites in the logarithmic growth phase is essential for reproducible results. Inconsistent initial seeding densities will also lead to variability.[9][10]

  • Assay-Specific Variability: The endpoint measurement used to determine parasite viability (e.g., metabolic assays like NBT reduction, radiolabel incorporation, or direct counting) can have inherent variability.[1][9] Ensure the chosen assay is validated and linear within the expected range of results.

Q3: What is a typical starting concentration range for in vitro experiments with this compound against protozoa like Entamoeba histolytica?

Q4: How should I prepare a stock solution of this compound for my experiments?

This compound is slightly soluble in water (1-10 mg/mL) and also soluble in solutions of alkali hydroxides and carbonates.[7] For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous culture medium.[8][12] It is critical to ensure the final solvent concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the cells.[13] Always test the solubility of this compound in your chosen solvent at the desired stock concentration before beginning experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound at expected concentrations. 1. Compound Inactivity: The this compound powder may be degraded. 2. Precipitation: this compound may have precipitated out of the culture medium. 3. Parasite Resistance: The parasite strain may have or have developed resistance.1. Source a new, certified batch of this compound. 2. Visually inspect the culture wells for precipitate. Prepare fresh stock solutions and consider using a different solvent or a lower final concentration. Check the pH of your medium, as this can affect solubility. 3. Test a reference strain of the parasite known to be sensitive. Compare with a standard anti-protozoal drug like metronidazole.
High variability between replicate wells. 1. Inconsistent Parasite Seeding: Uneven distribution of parasites in the microtiter plate. 2. Inaccurate Pipetting: Errors in drug dilution or addition to wells. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Ensure the parasite suspension is homogenous before and during plating. Mix gently between pipetting steps. 2. Calibrate pipettes regularly. Use a fresh set of tips for each dilution and replicate. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile medium or PBS to create a humidity barrier.[12]
Solvent control shows significant parasite death. 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO, ethanol) is toxic to the parasites. 2. Solvent Purity: The solvent may be contaminated.1. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5%). Perform a dose-response curve for the solvent alone to determine its toxicity threshold for your specific parasite. 2. Use a new, high-purity, sterile-filtered solvent.
Inconsistent results between experiments performed on different days. 1. Variability in Parasite Culture: Differences in the growth phase or health of the parasites used. 2. Medium and Reagent Instability: Degradation of components in the culture medium or the this compound stock solution over time.1. Standardize the parasite culture protocol. Always use parasites from a culture in the mid-logarithmic growth phase. Monitor parasite morphology and motility.[10] 2. Prepare fresh culture medium for each experiment. Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Drug E. histolytica Strain(s) IC50 (µM) Reference
MetronidazoleReference Strain (HM1:IMSS)9.5[9]
MetronidazoleClinical Isolates13.2[9]
TinidazoleReference Strain (HM1:IMSS)10.2[9]
TinidazoleClinical Isolates12.4[9]
EmetineReference Strain (HM1:IMSS)29.9[9]
EmetineClinical Isolates31.2[9]
ChloroquineReference Strain (HM1:IMSS)15.5[9]
ChloroquineClinical Isolates26.3[9]

Experimental Protocols

Protocol 1: In Vitro Cultivation of Entamoeba histolytica

This protocol is adapted from established methods for the axenic culture of E. histolytica strain HM1:IMSS.[10][14][15]

Materials:

  • E. histolytica trophozoites (e.g., strain HM1:IMSS)

  • TYI-S-33 medium

  • Heat-inactivated adult bovine serum (10-15% v/v)

  • Penicillin-Streptomycin solution

  • Sterile, screw-cap borosilicate glass culture tubes (16 x 125 mm) or tissue culture flasks (25 cm²)

  • Incubator at 35-37°C

  • Hemocytometer

Procedure:

  • Medium Preparation: Prepare complete TYI-S-33 medium by aseptically adding heat-inactivated adult bovine serum to a final concentration of 10-15% and Penicillin-Streptomycin to the basal medium.

  • Culture Initiation: Inoculate a culture tube containing 13 mL of complete TYI-S-33 medium with approximately 5 x 10⁴ to 1 x 10⁵ trophozoites.

  • Incubation: Incubate the tubes at a 10° angle at 35-37°C. Cultures should reach approximately 80% confluence in 3-4 days.

  • Passaging: a. To detach adherent trophozoites, chill the culture tube on ice for 5-10 minutes. b. Invert the tube several times to resuspend the amoebae. c. Aseptically transfer a portion of the cell suspension (e.g., 1 mL from a confluent culture) to a new tube containing fresh, pre-warmed medium. d. Subculture every 48-72 hours to maintain cells in the logarithmic growth phase.

Protocol 2: In Vitro Drug Susceptibility Assay

This protocol describes a microtiter plate-based assay to determine the IC50 of this compound against E. histolytica.[1][9]

Materials:

  • Log-phase E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • This compound

  • DMSO (or other suitable solvent)

  • Sterile 96-well microtiter plates

  • Nitro Blue Tetrazolium (NBT)

  • Control drug (e.g., Metronidazole)

Procedure:

  • Parasite Preparation: Harvest log-phase trophozoites, count them using a hemocytometer, and adjust the concentration to 3 x 10⁵ parasites/mL in fresh medium.

  • Drug Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete TYI-S-33 medium to create a range of working concentrations (e.g., from 200 µM down to 1.6 µM for the initial dilution in the plate).

  • Plate Setup: a. Add 100 µL of medium to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the highest drug concentration to the first column (e.g., column A). c. Perform 2-fold serial dilutions by transferring 100 µL from column A to column B, mixing, then transferring 100 µL from B to C, and so on. Discard 100 µL from the last column of dilutions. d. Include wells for a positive control (e.g., Metronidazole), a negative control (no drug), and a solvent control (medium with the highest concentration of DMSO used).

  • Inoculation: Add 100 µL of the parasite suspension (3 x 10⁴ parasites) to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C in an appropriate environment (e.g., an anaerobic jar or a CO₂ incubator).

  • Viability Assessment (NBT Reduction Assay): a. Following incubation, add NBT solution to each well. b. Incubate for a further 2-3 hours. Viable parasites will reduce the yellow NBT to a blue formazan product. c. Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to the drug-free control. b. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transporter Transporter This compound->Transporter Uptake Carbarsone_in This compound (Pentavalent Arsenic) Metabolism Metabolic Reduction (e.g., by Glutathione) As_III Trivalent Arsenical (Active Form) Metabolism->As_III Thiol_Proteins Proteins with Sulfhydryl Groups (-SH) As_III->Thiol_Proteins Binds to -SH groups ROS Reactive Oxygen Species (ROS) Increase As_III->ROS Induces Inhibited_Proteins Inhibited Proteins (Enzyme Dysfunction) Thiol_Proteins->Inhibited_Proteins Apoptosis Programmed Cell Death Inhibited_Proteins->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Plausible mechanism of this compound action in a protozoan cell.

Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Culture 1. Culture E. histolytica to log phase Harvest 2. Harvest & Count Trophozoites Culture->Harvest Inoculate 5. Inoculate with Parasites Harvest->Inoculate Stock 3. Prepare this compound Stock Solution (in DMSO) Dilute 4. Serially Dilute this compound in 96-well plate Stock->Dilute Dilute->Inoculate Incubate 6. Incubate for 48h at 37°C Inoculate->Incubate Viability 7. Assess Viability (e.g., NBT Assay) Incubate->Viability Read 8. Read Absorbance Viability->Read Calculate 9. Calculate IC50 Read->Calculate

Caption: Workflow for determining this compound IC50 against E. histolytica.

Troubleshooting Logic

G Start Inconsistent Results Check_Solvent Is Solvent Control OK? Start->Check_Solvent Check_Parasites Are Parasites Healthy (Log phase)? Check_Solvent->Check_Parasites Yes Solvent_Toxicity Reduce Solvent Conc. Run Solvent Dose-Response Check_Solvent->Solvent_Toxicity No Check_Compound Is Compound Precipitating? Check_Parasites->Check_Compound Yes Culture_Issue Standardize Culture Protocol Use Fresh Culture Check_Parasites->Culture_Issue No Solubility_Issue Prepare Fresh Stock Check Solubility & pH Check_Compound->Solubility_Issue Yes Review_Protocol Review Pipetting & Plate Layout Check_Compound->Review_Protocol No Success Consistent Results Review_Protocol->Success

Caption: Logical flow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Dose-Response Analysis of Carbarsone in Parasitological Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting dose-response analysis of Carbarsone in parasitological research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Specific recent dose-response data for this compound against various parasites is limited in publicly available literature. The quantitative data and specific protocols provided below are illustrative examples based on general parasitological and pharmacological principles. Researchers should optimize these protocols for their specific parasite species and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-parasitic activity?

This compound is an organoarsenic compound that has been historically used as an antiprotozoal agent for the treatment of amebiasis, caused by Entamoeba histolytica, and other infections.[1] It belongs to the class of N-phenylureas and has antiamebic properties.[2] While it was previously used in human medicine, its application has become less common.

Q2: What is the general mechanism of action for arsenical compounds like this compound against parasites?

The precise molecular mechanism of this compound in parasites is not well-documented in recent literature. However, the toxicity of trivalent arsenicals, to which pentavalent forms like this compound can be reduced, is generally attributed to their ability to react with sulfhydryl groups in essential proteins, such as enzymes involved in cellular metabolism. This can lead to enzyme inhibition and disruption of critical cellular functions, ultimately causing parasite death.

Troubleshooting Guides

Q1: I am observing inconsistent results in my this compound dose-response assays. What are the potential causes and solutions?

Inconsistent results in dose-response assays can arise from several factors:

  • Drug Solubility: this compound may have limited solubility in aqueous culture media.

    • Troubleshooting: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Always include a solvent control in your experiments to rule out any effects of the solvent on parasite viability.

  • Parasite Viability and Density: The initial health and number of parasites used in the assay are critical.

    • Troubleshooting: Use parasites from a log-phase culture with high viability. Perform a cell count for each experiment to ensure consistent seeding density.

  • Incubation Time: The duration of drug exposure can significantly impact the results.

    • Troubleshooting: Optimize the incubation time for your specific parasite. A time-course experiment can help determine the optimal endpoint.

  • Assay Variability: The viability assay itself can be a source of variability.

    • Troubleshooting: Ensure proper mixing of reagents and accurate pipetting. Use a positive control (a known anti-parasitic drug) and a negative control (untreated parasites) to validate each assay.

Q2: My negative control (untreated parasites) shows low viability. What should I do?

Low viability in the negative control group indicates a problem with the overall experimental setup, not the drug being tested.

  • Troubleshooting:

    • Check Culture Medium: Ensure the culture medium is fresh, properly prepared, and supplemented as required for the specific parasite.

    • Incubator Conditions: Verify the temperature, CO2 levels (if applicable), and humidity of the incubator.

    • Contamination: Check for bacterial or fungal contamination in your parasite cultures.

    • Handling Procedures: Minimize the time parasites are outside the incubator and handle them gently to avoid mechanical stress.

Experimental Protocols

Protocol 1: In Vitro Cultivation of Entamoeba histolytica

This protocol is a general guideline for the axenic cultivation of E. histolytica trophozoites.

  • Medium Preparation: Prepare TYI-S-33 medium, which is a common medium for E. histolytica culture.

  • Subculturing:

    • Chill the culture tubes on ice for 5-10 minutes to detach the adherent trophozoites.

    • Invert the tube several times to ensure a uniform suspension of trophozoites.

    • Aseptically transfer an appropriate volume of the cell suspension to a new tube containing fresh, pre-warmed TYI-S-33 medium. The split ratio will depend on the growth rate of the strain.

  • Incubation: Incubate the culture tubes at 37°C.

Protocol 2: Dose-Response Assay using MTT Assay

This protocol describes a colorimetric assay to determine the viability of parasites after treatment with this compound.

  • Parasite Seeding: Seed a 96-well microtiter plate with E. histolytica trophozoites at a density of 1 x 10^5 cells/mL in fresh TYI-S-33 medium.

  • Drug Preparation and Addition:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.

    • Add the diluted this compound solutions to the wells containing the parasites. Include a solvent control and a positive control (e.g., metronidazole).

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of parasite growth) from the curve.

Quantitative Data

Table 1: Illustrative Dose-Response Data for this compound against Entamoeba histolytica

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 5.2
192 ± 6.1
575 ± 7.3
1055 ± 4.8
2530 ± 5.5
5015 ± 3.9
1005 ± 2.1

Table 2: Illustrative IC50 Values of Anti-parasitic Compounds against Entamoeba histolytica

CompoundIC50 (µM)
This compound (Illustrative)12.5
Metronidazole (Reference)2.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Parasite Culture Parasite Culture Seeding in 96-well plate Seeding in 96-well plate Parasite Culture->Seeding in 96-well plate This compound Dilution This compound Dilution Drug Treatment Drug Treatment This compound Dilution->Drug Treatment Seeding in 96-well plate->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay (MTT) Viability Assay (MTT) Incubation->Viability Assay (MTT) Absorbance Reading Absorbance Reading Viability Assay (MTT)->Absorbance Reading Dose-Response Curve Dose-Response Curve Absorbance Reading->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

Caption: Experimental workflow for dose-response analysis.

Putative_Signaling_Pathway This compound This compound (Pentavalent Arsenic) As_III Trivalent Arsenic (As III) This compound->As_III Reduction Enzyme Sulfhydryl-Containing Enzymes (e.g., in Glycolysis) As_III->Enzyme Binds to Sulfhydryl Groups Inhibition Enzyme Inhibition Enzyme->Inhibition Metabolism Disruption of Cellular Metabolism Inhibition->Metabolism Death Parasite Death Metabolism->Death

Caption: Putative mechanism of this compound action in parasites.

References

Technical Support Center: Mitigating Off-Target Effects of CAR-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: This response addresses the mitigation of off-target effects in the context of Chimeric Antigen Receptor (CAR)-based therapies. The term "Carbarsone," an antiparasitic drug, in the original query is presumed to be a typographical error for "CARs," given the specific focus on off-target effects, signaling pathways, and experimental protocols relevant to modern cell therapy research.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the off-target effects of CAR-based therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of off-target effects observed with CAR T-cell therapy?

A1: CAR T-cell therapy toxicities are generally categorized into three main types:

  • On-target, on-tumor toxicity: This is the desired effect where CAR T-cells recognize and kill tumor cells. However, excessive activity can lead to Cytokine Release Syndrome (CRS) and Tumor Lysis Syndrome (TLS) due to a high tumor burden being destroyed rapidly.[1][2]

  • On-target, off-tumor toxicity (OTOT): This is a major challenge, especially for solid tumors. It occurs when the target antigen is also expressed on healthy, non-malignant tissues. The CAR T-cells then attack these healthy tissues, which can lead to severe and sometimes fatal adverse events.[1][3][4][5][6][7] For example, targeting CD19 can lead to B-cell aplasia because normal B-cells also express this antigen.[4][8]

  • Off-target, off-tumor toxicity: This is a rarer event where the CAR T-cell recognizes an unrelated antigen on healthy tissues, or becomes activated in an antigen-independent manner.[1][2] An example could be the CAR's single-chain variable fragment (scFv) cross-reacting with a similar-looking protein on a vital organ.[1]

Q2: What are the main mechanisms behind on-target, off-tumor toxicity (OTOT)?

A2: The primary mechanism of OTOT is the recognition and lysis of healthy cells that express the target antigen.[4][5] Upon recognizing the antigen, the CAR T-cell forms an immune synapse with the target cell, triggering its effector functions.[4] This leads to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.[4][5] Additionally, CAR T-cells can upregulate ligands like FasL, which also triggers apoptosis in target cells, and release cytokines like IFNγ and TNF, which can activate other immune cells and amplify the response.[4][5]

Q3: My CAR T-cells show significant toxicity against healthy tissues in my preclinical model. What are the primary strategies to mitigate this?

A3: Several innovative strategies are being developed to mitigate on-target, off-tumor toxicity:

  • Affinity Tuning: The binding affinity of the CAR's scFv can be engineered. High-affinity CARs might attack healthy cells with low antigen expression, while lower-affinity CARs can be designed to only activate when encountering the high antigen density typically found on tumor cells.[4][5][9]

  • Logic-Gated CARs: These designs require more than one signal for full T-cell activation, improving specificity.[3]

    • "AND" Gates: The T-cell has two different CARs with split signaling domains. It only becomes fully activated when both antigens are present on the same target cell, a combination ideally unique to the tumor.[5][10]

    • "NOT" Gates: The T-cell expresses an activating CAR (aCAR) for the tumor antigen and an inhibitory CAR (iCAR) for an antigen found only on healthy cells. When the T-cell encounters a healthy cell, the iCAR overrides the activation signal.[4][11]

  • Suicide Switches: CAR T-cells can be engineered with a "kill switch," such as the inducible Caspase 9 (iCaspase9) system. If severe toxicity occurs, a small molecule can be administered to induce apoptosis in the CAR T-cells.[5][10]

  • Local Administration: For solid tumors, delivering CAR T-cells directly to the tumor site (e.g., intratumoral injection) can enhance antitumor activity while limiting systemic exposure and damage to healthy tissues elsewhere in the body.[3][5]

Q4: How does the choice of costimulatory domain (e.g., CD28 vs. 4-1BB) affect off-target effects?

A4: The costimulatory domain significantly influences CAR T-cell function and persistence, which can impact toxicity.

  • CD28-based CARs generally lead to more rapid T-cell expansion and potent effector functions. However, they may also lead to faster T-cell exhaustion. In some models, CD28-based CARs have shown better control of tumors with low antigen density.[12]

  • 4-1BB (CD137)-based CARs tend to promote T-cell persistence and the development of a central memory phenotype, which may lead to more sustained anti-tumor responses. The choice of domain can affect the threshold for T-cell activation and the magnitude of the response, thereby influencing the potential for on-target, off-tumor toxicity.

Q5: What are some combination therapy approaches that can help mitigate off-target effects?

A5: Combining CAR T-cell therapy with other treatments can enhance efficacy and safety:

  • Oncolytic Viruses: These viruses can be engineered to selectively infect and destroy tumor cells. They can also be designed to express tumor antigens or cytokines, which can help to focus the immune response on the tumor microenvironment and reduce the need for highly reactive systemic CAR T-cells.[10][12]

  • Vaccines: Using vaccines (e.g., dendritic cell vaccines) can help to activate and expand CAR T-cells in vivo, potentially allowing for lower initial doses of CAR T-cells to be administered, thereby reducing the risk of systemic toxicity.[10]

  • Targeted Therapies: Small molecule drugs can sometimes be used to increase the expression of the target antigen on tumor cells, making them more susceptible to CAR T-cell attack and potentially allowing for the use of lower-affinity, safer CARs.[12]

Troubleshooting Guides

Issue 1: High background cytotoxicity in in vitro assays against target-negative cell lines.

  • Possible Cause: Off-target recognition by the CAR construct itself or antigen-independent activation.

  • Troubleshooting Steps:

    • Confirm Target Expression: Re-verify that your negative control cell lines are truly negative for the target antigen using flow cytometry or qPCR.

    • Spacer Domain Interaction: If your CAR construct includes an IgG1-derived spacer domain, it may interact with Fc receptors on certain cell lines, leading to antigen-independent activation.[1] Consider redesigning the CAR with a different spacer domain.

    • Culture Conditions: Ensure that T-cells are not over-stimulated during the expansion phase, which can sometimes lead to non-specific activation.

    • Run Transduced vs. Untransduced Control: Compare the cytotoxicity of your CAR T-cells to untransduced T-cells from the same donor to confirm the toxicity is CAR-dependent.

Issue 2: Severe on-target, off-tumor toxicity observed in animal models despite promising in vitro specificity.

  • Possible Cause: The animal model expresses the human target antigen on vital tissues, or the CAR T-cells are too potent.

  • Troubleshooting Steps:

    • Dose Titration: Start with lower doses of CAR T-cells in your animal studies. Severe toxicity can be dose-dependent.[1][13]

    • Affinity Tuning: If using a high-affinity CAR, consider developing and testing a lower-affinity version that may spare healthy tissues with low antigen density.[4][14]

    • Model Selection: Use animal models that accurately recapitulate human antigen expression patterns. This may involve using humanized mouse models or models where human antigen expression is specifically induced in certain tissues.[14]

    • Implement Safety Switches: Test a version of your CAR T-cells that includes a suicide gene. This allows you to deplete the CAR T-cells if toxicity becomes too severe, which is a crucial safety feature for clinical translation.[5][13]

    • Local Delivery: If applicable to the tumor type, switch from systemic (intravenous) to local (intratumoral) delivery to concentrate the therapeutic effect and reduce systemic toxicity.[5]

Quantitative Data Summary

Table 1: Clinical Trial Data on CAR T-Cell Toxicities

Therapy (Target) Disease Grade ≥3 CRS Incidence Grade ≥3 Neurotoxicity Incidence Citation(s)
Axicabtagene Ciloleucel (CD19) B-cell Lymphoma 13% 31% [8]
Tisagenlecleucel (CD19) B-cell ALL / DLBCL 49% 18% [8]
Anti-CLDN18.2 CAR T Gastric Cancer N/A (Grade 3 mucosal toxicity observed in 1 patient) N/A [4]

| Anti-EGFR CAR T | Pancreatic Cancer | N/A (Grade 3-4 mucosal/cutaneous events in 6-13% of patients) | N/A |[4] |

Table 2: Preclinical Data on Affinity-Tuned CAR T-Cells

CAR Target CAR Affinity Animal Model Key Finding on Toxicity Citation(s)
HER2 High vs. Low Mouse Glioblastoma Xenograft High-affinity CARs led to increased toxicities and a 57% survival rate at day 53, compared to 100% survival for low-affinity CARs. [4]

| HER2 | High vs. Low | Mouse model with hepatic hHer2 expression | In mice with low hHer2 expression, low-affinity CARs caused less liver damage and lower systemic IFN-γ than high-affinity CARs. |[14] |

Experimental Protocols

Protocol 1: Standard In Vitro Cytotoxicity Assay (Chromium-51 Release)

  • Target Cell Preparation: Culture target-positive and target-negative tumor cell lines. On the day of the assay, harvest the cells and label them with Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells 3-4 times with complete medium to remove excess ⁵¹Cr.

  • Co-culture Setup: Plate the ⁵¹Cr-labeled target cells in a 96-well U-bottom plate. Add CAR T-cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).

  • Controls:

    • Spontaneous Release: Target cells with medium only (measures baseline ⁵¹Cr leak).

    • Maximum Release: Target cells with a lysis buffer (e.g., Triton X-100) (measures 100% cell lysis).

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate again. Carefully collect the supernatant from each well.

  • Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: In Vivo Toxicity Assessment in a Xenograft Mouse Model

  • Model Establishment: Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice (e.g., NSG mice). Allow the tumors to establish to a specified size.[14]

  • CAR T-Cell Administration: Administer CAR T-cells via intravenous (tail vein) injection. Include control groups receiving untransduced T-cells or vehicle only. Start with a dose-escalation design if toxicity is unknown.[13]

  • Monitoring:

    • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

    • Body Weight and Clinical Score: Monitor mice daily for signs of toxicity, including weight loss, ruffled fur, hunched posture, and reduced mobility.

    • Survival: Record survival data for Kaplan-Meier analysis.

  • Blood Collection: Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor for:

    • CAR T-cell persistence: Use flow cytometry or qPCR to quantify CAR T-cells.

    • Serum Cytokines: Analyze serum for levels of human cytokines (e.g., IFN-γ, IL-6, TNF-α) using ELISA or a multiplex bead array to assess for CRS.[15]

    • Organ Function: Measure markers of liver (ALT, AST) and kidney (BUN, creatinine) toxicity.

  • Endpoint Analysis: At the study endpoint or when humane endpoints are reached, perform a complete necropsy.

    • Histopathology: Collect major organs (liver, lung, spleen, kidney, heart, brain) and the tumor. Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess for tissue damage and T-cell infiltration.[14]

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment Workflow start 1. CAR Design & Optimization (e.g., Affinity Tuning, Logic Gates) invitro 2. In Vitro Validation - Cytotoxicity Assays - Cytokine Release Assays - Proliferation Assays start->invitro invivo_efficacy 3. In Vivo Efficacy Model (Tumor Xenograft) invitro->invivo_efficacy invivo_toxicity 4. In Vivo Toxicity Model (e.g., Humanized Antigen Mouse) invivo_efficacy->invivo_toxicity assessment 5. Toxicity Assessment - Clinical Signs & Weight - Serum Cytokines & Chemistries - Histopathology invivo_toxicity->assessment decision Toxicity Acceptable? assessment->decision refine Refine CAR Design or Dose decision->refine No proceed Proceed to IND-Enabling Studies decision->proceed Yes refine->start

Caption: Workflow for preclinical assessment of CAR T-cell off-tumor toxicity.

signaling_pathway cluster_tumor On-Target, On-Tumor cluster_healthy On-Target, Off-Tumor car_t_tumor CAR T-Cell tumor_cell Tumor Cell (High Antigen Density) car_t_tumor->tumor_cell High-Avidity Binding activation_tumor Full T-Cell Activation - Proliferation - Cytokine Release - Potent Cytotoxicity tumor_cell->activation_tumor lysis_tumor Tumor Cell Lysis activation_tumor->lysis_tumor car_t_healthy CAR T-Cell healthy_cell Healthy Cell (Low Antigen Density) car_t_healthy->healthy_cell Low-Avidity Binding activation_healthy Low-Level Activation - Minimal Cytokine Release - Cytotoxicity healthy_cell->activation_healthy lysis_healthy Healthy Tissue Damage activation_healthy->lysis_healthy

Caption: CAR T-cell activation on tumor vs. healthy tissue.

References

Best practices for handling and storage of Carbarsone in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carbarsone Handling and Storage

This guide provides best practices, troubleshooting, and frequently asked questions for the safe handling and storage of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, or [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound.[1] It appears as a white, odorless powder.[1][2] The primary hazards associated with this compound are its acute toxicity if ingested and its potential as an environmental hazard.[1][3] Symptoms of exposure to arsenic compounds can include irritation of the gastrointestinal tract, nausea, vomiting, and diarrhea.[1] When heated to decomposition, it can emit highly toxic fumes of arsenic and nitrogen oxides.[3]

Q2: What are the general storage requirements for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It should be kept separate from incompatible materials.[4] Due to its hygroscopic nature, storage in a dry environment is crucial.[2] Specific temperature recommendations vary, so it is always best to consult the manufacturer's safety data sheet (SDS). Common recommendations include room temperature, 2-8°C, or as low as -10°C.[5][6][7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, appropriate PPE is essential to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[5]

  • Lab Coat: To protect skin and clothing.[4]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary.[4][5]

Q4: How should this compound waste be disposed of?

This compound and any materials contaminated with it must be treated as hazardous waste.[8]

  • Collection: Collect waste in clearly labeled, sealed, and compatible containers.[8][9]

  • Segregation: Do not mix this compound waste with other incompatible chemical waste.[9]

  • Storage: Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA), which could be a designated section of a fume hood.[8][10]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][11] Never dispose of this compound down the drain.[5]

Troubleshooting Guide

Issue 1: The this compound powder appears clumpy or discolored.

  • Possible Cause: This may indicate moisture absorption or degradation. This compound is known to be hygroscopic.[2]

  • Solution: Do not use the reagent if its appearance has changed. It may impact experimental results. Dispose of the material as hazardous waste according to your institution's guidelines.[8] To prevent this, always ensure the container is tightly sealed and stored in a dry environment, potentially using a desiccator.[12]

Issue 2: Difficulty dissolving this compound for an experiment.

  • Possible Cause: this compound is only slightly soluble in water and ethanol.[2]

  • Solution: this compound is soluble in solutions of alkali hydroxides (like sodium hydroxide) and carbonates (like sodium carbonate).[2][6] Prepare your solution using an appropriate alkaline solvent. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation if the compound is heat-sensitive.

Issue 3: A small spill of this compound powder has occurred on the benchtop.

  • Immediate Action: Evacuate the immediate area if necessary and ensure proper ventilation without creating airborne dust.[5]

  • Cleanup:

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[5]

    • Avoid dry sweeping, which can generate dust.[5]

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep the material into a designated hazardous waste container.[5]

    • Decontaminate the area with an appropriate cleaning solution and wipe it down.

    • Dispose of all cleanup materials as hazardous waste.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉AsN₂O₄[1][13]
Molecular Weight 260.08 g/mol [1][3][13]
Appearance White powder or solid[1][2]
Melting Point 174 °C[2][3][6]
Solubility Slightly soluble in water and ethanol; Soluble in alkali hydroxide and carbonate solutions; Insoluble in ether and chloroform.[2][6]
Stability Hygroscopic[2]

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationaleSource(s)
Temperature Varies (Room Temp, 2-8°C, or -10°C). Always check the SDS. Prevents degradation.[5][6][7]
Atmosphere Store in a dry area.This compound is hygroscopic.[2][5]
Light Store away from direct sunlight.General best practice for chemical stability.[4]
Container Tightly sealed, original container.Prevents moisture absorption and contamination.[14]
Location Well-ventilated, designated chemical storage area. Away from heat sources.Ensures safety and prevents buildup of toxic vapors.[4]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in an appropriate solvent.

Materials:

  • This compound (MW: 260.08 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

  • Work Area Preparation: Perform all steps in a certified chemical fume hood.

  • Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 260.08 g/mol = 0.0260 g (or 26.0 mg)

  • Weighing: Carefully weigh out 26.0 mg of this compound powder on an analytical balance and transfer it to a 10 mL volumetric flask.

  • Dissolution:

    • Add approximately 5 mL of deionized water to the flask.

    • Add the 1 M NaOH solution dropwise while gently swirling the flask until the this compound powder fully dissolves. This compound's solubility is greatly increased in alkaline solutions.[2]

    • Note: Avoid adding a large excess of NaOH. Monitor the dissolution closely.

  • Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with deionized water.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled, sealed storage tube. Store at the recommended temperature (e.g., 4°C or -20°C for short-term or long-term storage, respectively, as determined by stability studies).

  • Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, pipette tips) as hazardous chemical waste.[8]

Visualizations

CarbarsoneSpillWorkflow Diagram 1: this compound Spill Response Workflow spill This compound Spill Occurs assess Assess Situation (Size, Location, Ventilation) spill->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Avoid creating dust) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Workflow for responding to a this compound spill in the laboratory.

CarbarsoneStorageDecisionTree Diagram 2: this compound Storage Decision Tree start Receiving this compound check_sds Consult Safety Data Sheet (SDS) start->check_sds temp_req Temperature Requirement? check_sds->temp_req store_rt Store at Room Temperature (18-25°C) temp_req->store_rt Room Temp store_fridge Store in Refrigerator (2-8°C) temp_req->store_fridge 2-8°C store_freezer Store in Freezer (-10 to -20°C) temp_req->store_freezer <-10°C location Select Storage Location store_rt->location store_fridge->location store_freezer->location ventilation Is area well-ventilated, dry, and away from heat? location->ventilation final_storage Store in designated, sealed, and labeled container ventilation->final_storage Yes find_location Find suitable location ventilation->find_location No find_location->location

Caption: Decision-making process for the proper storage of this compound.

References

Validation & Comparative

A Comparative Analysis of Carbarsone and Other Antiprotozoal Agents for the Treatment of Amebiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the historical antiprotozoal agent Carbarsone against currently recommended therapies for amebiasis, the parasitic infection caused by Entamoeba histolytica. The following sections present a detailed comparison of their efficacy, mechanisms of action, and toxicity, supported by available experimental data.

Quantitative Efficacy and Toxicity Analysis

The following table summarizes the clinical efficacy, in vitro potency, and key toxicity information for this compound and the current first-line and luminal agents used in the treatment of amebiasis.

DrugTypeClinical Efficacy (Cure Rate)In Vitro Efficacy (IC50 against E. histolytica)Common Adverse Effects
This compound Tissue & Luminal Amebicide>90% for asymptomatic carriers[1][2]Data not availableGastrointestinal irritation, nausea, vomiting, diarrhea, dermatitis, hepatitis[3]
Metronidazole Tissue Amebicide55.5% - 88% (as monotherapy)[2][4]9.5 - 13.2 µM[5]Nausea, headache, metallic taste, disulfiram-like reaction with alcohol
Tinidazole Tissue Amebicide92.6% - 97%[2][6]10.2 - 12.4 µM[5]Similar to metronidazole, but often better tolerated[2]
Paromomycin Luminal Amebicide85% - 92% for asymptomatic carriers[7]Data not availableMild diarrhea[7]
Diloxanide Furoate Luminal Amebicide81% - 96% for asymptomatic carriersData not availableFlatulence, anorexia, headache, urticaria
Iodoquinol Luminal AmebicideEffective for asymptomatic carriersData not availableGastrointestinal upset, skin eruptions, thyroid enlargement (rare)

Mechanisms of Action

The antiprotozoal agents discussed employ distinct mechanisms to eliminate Entamoeba histolytica.

  • This compound: As an organoarsenic compound, this compound's mechanism is believed to involve the disruption of the parasite's energy metabolism. It is thought to act by inhibiting key enzymes in vital metabolic pathways, such as pyruvate dehydrogenase, and by uncoupling oxidative phosphorylation, thereby depleting the parasite's ATP supply.

  • Metronidazole and Tinidazole: These nitroimidazole compounds are prodrugs that require anaerobic conditions, present in E. histolytica, for activation. Once activated, they form reactive nitro radicals that induce damage to the parasite's DNA, leading to cell death.

  • Paromomycin: This aminoglycoside antibiotic inhibits protein synthesis in the parasite by binding to the 30S ribosomal subunit. It is poorly absorbed from the gastrointestinal tract, making it effective against luminal parasites.

  • Diloxanide Furoate: The exact mechanism is not fully elucidated, but it is thought to inhibit protein synthesis in the amoeba.

  • Iodoquinol: This halogenated hydroxyquinoline's mechanism of action is also not precisely known, but it is effective against the luminal forms of the parasite.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound disrupts the energy metabolism of Entamoeba histolytica.

Carbarsone_Mechanism cluster_parasite Entamoeba histolytica Cytosol cluster_mitochondrion Mitosome Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP ATP OxPhos->ATP This compound This compound This compound->PDH Inhibits This compound->OxPhos Uncouples

Proposed inhibitory action of this compound on parasite energy metabolism.
Experimental Workflow for In Vitro Susceptibility Testing

The diagram below outlines the general workflow for determining the in vitro susceptibility of E. histolytica to antiprotozoal agents using a colorimetric assay.

Susceptibility_Workflow start Start culture Culture E. histolytica trophozoites start->culture prepare_plates Prepare 96-well plates with serial dilutions of test compounds culture->prepare_plates add_parasites Add trophozoites to wells prepare_plates->add_parasites incubate Incubate plates add_parasites->incubate add_reagent Add NBT reagent incubate->add_reagent incubate_color Incubate for color development add_reagent->incubate_color read_absorbance Read absorbance at specific wavelength incubate_color->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro antiprotozoal susceptibility testing.

Experimental Protocols

In Vitro Susceptibility Testing of Entamoeba histolytica using Nitro Blue Tetrazolium (NBT) Reduction Assay

This protocol is a generalized method based on the principles of colorimetric viability assays used for E. histolytica.

Objective: To determine the 50% inhibitory concentration (IC50) of antiprotozoal compounds against E. histolytica trophozoites in vitro.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) in axenic culture.

  • TYI-S-33 medium (or other suitable culture medium).

  • 96-well microtiter plates.

  • Test compounds (this compound, Metronidazole, etc.) dissolved in an appropriate solvent (e.g., DMSO).

  • Nitro Blue Tetrazolium (NBT) solution.

  • Phosphate-buffered saline (PBS).

  • Spectrophotometer (microplate reader).

Procedure:

  • Parasite Culture: E. histolytica trophozoites are cultured axenically in TYI-S-33 medium at 37°C to reach the logarithmic phase of growth.

  • Drug Dilution: Serial dilutions of the test compounds are prepared in the culture medium. A control with the solvent alone is also prepared.

  • Plate Preparation: 100 µL of each drug dilution is added to the wells of a 96-well plate in triplicate. Control wells containing medium with solvent and medium only are also included.

  • Parasite Inoculation: The trophozoite culture is harvested, and the concentration of viable parasites is determined. A suspension of a known concentration of trophozoites is prepared, and 100 µL is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours in an anaerobic environment.

  • Viability Assay: After incubation, the medium is removed, and the wells are washed with PBS. A solution of NBT is then added to each well. The plates are incubated for a further 2-3 hours at 37°C. Viable trophozoites with active dehydrogenases will reduce the yellow NBT to a blue formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the control wells. The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound was historically an effective treatment for amebiasis, particularly for asymptomatic cyst passers. However, due to its arsenic-based composition and the potential for significant toxicity, it has been replaced by safer and more effective drugs. The current standard of care for invasive amebiasis involves treatment with a tissue amebicide like metronidazole or tinidazole, followed by a luminal agent such as paromomycin or diloxanide furoate to eradicate the cysts from the intestine. These newer agents have well-characterized efficacy and more favorable safety profiles compared to this compound. This comparative analysis underscores the advances in antiprotozoal drug development that have led to improved treatment outcomes for amebiasis.

References

A Comparative Analysis of Carbarsone and Metronidazole in the Treatment of Amebiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of two antimicrobial agents, Carbarsone and Metronidazole, for the treatment of amebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. While Metronidazole is the current standard of care, a historical perspective on this compound's use and efficacy provides valuable context for understanding the evolution of amebiasis treatment and the criteria for evaluating novel therapeutic agents.

Executive Summary

Metronidazole is the current drug of choice for treating invasive amebiasis, demonstrating high cure rates of over 90%.[1] It is effective against the trophozoite stage of E. histolytica in both intestinal and extraintestinal sites.[2] this compound, an organoarsenic compound, was historically used for amebiasis and showed high efficacy in eradicating the infection, particularly in asymptomatic carriers.[3][4] However, its use has been largely discontinued due to significant toxicity, including severe dermatological reactions, organ damage, and fatalities.[3] This comparison will delve into the available data on the efficacy, mechanism of action, and safety profiles of both drugs, supported by experimental data and protocols.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data on the efficacy and reported side effects of this compound and Metronidazole in the treatment of amebiasis. It is important to note that the data for this compound is primarily from older studies, and direct comparative trials with Metronidazole are scarce.

Table 1: Comparative Efficacy of this compound and Metronidazole for Amebiasis

DrugStudy PopulationDosage RegimenCure RateSource
This compound Asymptomatic carriersNot specified>90%[3][4]
Dysenteric patientsOral and rectal administration"Almost equally good results" as carriers[3]
Metronidazole Patients with intestinal amebiasis40 mg/kg body weight in 3 divided doses for 10 days88% (parasitic cure rate)[5]
Patients with amebiasis500mg thrice daily for 7 days>90%[1]
Patients with chronic amebic infection1,500 mg for 10 days65% (amoeba-negative on follow-up)[6]
Adult patients with symptomatic intestinal amebiasis2 g once daily for 3 consecutive days55.5%[7]

Table 2: Comparative Safety and Side Effect Profile

DrugCommon Side EffectsSevere Adverse EffectsSource
This compound Gastric distress, nausea, vomiting, aggravation of diarrheaJaundice, glycosuria, exfoliative dermatitis, laryngeal and pulmonary edema, papillitis, retinal edema, enlargement of liver and spleen, death[3]
Metronidazole Nausea, vomiting, metallic taste, headache, dizziness, dry mouthPeripheral neuropathy, encephalopathy, aseptic meningitis, seizures, serious liver problems (especially in patients with Cockayne syndrome), severe skin reactions, blood disorders[8][9][10][11]

Mechanism of Action

The mechanisms by which this compound and Metronidazole exert their amebicidal effects are distinct.

This compound: The precise mechanism of action of this compound, an organoarsenic compound, is not well-elucidated in the provided search results. However, arsenicals are generally known to inactivate enzymes by binding to sulfhydryl groups.

Metronidazole: Metronidazole is a prodrug that requires reductive activation of its nitro group by anaerobic organisms like E. histolytica.[12] This process, facilitated by the parasite's ferredoxin-like proteins, generates short-lived, cytotoxic nitro radicals.[12] These radicals bind to the parasite's DNA, leading to a loss of helical structure, strand breakage, and ultimately, cell death.[12][13][14]

Experimental Protocols

1. Study Design: A randomized, controlled clinical trial is the gold standard. Patients would be randomly assigned to receive either the investigational drug or a standard treatment (e.g., Metronidazole).

2. Patient Population:

  • Inclusion Criteria: Patients with a confirmed diagnosis of intestinal amebiasis, based on the identification of E. histolytica trophozoites or cysts in stool samples. For invasive amebiasis, diagnosis may involve imaging and serological tests.
  • Exclusion Criteria: Pregnant or lactating women, patients with a history of hypersensitivity to the study drugs, and individuals with severe underlying medical conditions that could interfere with the study.

3. Dosage and Administration:

  • Metronidazole Group: A standard dosage regimen, such as 500-750 mg three times daily for 7-10 days for adults.[1]
  • Investigational Drug Group: The dosage would be determined by preclinical studies.

4. Diagnosis and Assessment of Treatment Outcome:

  • Baseline Assessment: Collection of stool samples for parasitological examination to confirm the presence of E. histolytica. Clinical symptoms are also recorded.
  • Follow-up: Stool samples are collected at specified intervals after the completion of treatment (e.g., 1, 2, and 4 weeks) to assess for parasite clearance. Clinical symptoms are also monitored.
  • Cure Definition: A parasitological cure is typically defined as the absence of E. histolytica in at least three consecutive stool samples. A clinical cure is defined as the resolution of symptoms.

5. Safety Monitoring: Patients are monitored for adverse events throughout the study. This includes clinical observation and laboratory tests (e.g., liver function tests) as needed.

Visualizations

The following diagrams illustrate the mechanism of action of Metronidazole and a typical experimental workflow for a clinical trial comparing amebiasis treatments.

Metronidazole_Mechanism_of_Action Metronidazole Metronidazole (Prodrug) Activation Reductive Activation (by parasite's ferredoxin) Metronidazole->Activation Radicals Cytotoxic Nitro Radicals Activation->Radicals DNA_Damage DNA Damage (Loss of helical structure, strand breakage) Radicals->DNA_Damage Cell_Death Parasite Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of Metronidazole against E. histolytica.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Screening Patient Screening and Informed Consent Diagnosis Diagnosis of Amebiasis (Stool Microscopy/PCR) Screening->Diagnosis Randomization Randomization Diagnosis->Randomization This compound Group A: this compound Randomization->this compound Metronidazole Group B: Metronidazole Randomization->Metronidazole FollowUp Follow-up Assessments (Clinical & Parasitological) This compound->FollowUp Metronidazole->FollowUp DataAnalysis Data Analysis (Efficacy and Safety) FollowUp->DataAnalysis

Caption: Experimental workflow for a comparative clinical trial.

References

Carbarsone's Therapeutic Efficacy in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Carbarsone's Performance in Preclinical Studies

This compound, an organoarsenic compound, has a history of use as an antiprotozoal agent in both veterinary and human medicine. This guide provides a comparative analysis of this compound's therapeutic effects in animal models, focusing on its efficacy against histomoniasis in turkeys. Due to the limited availability of recent, detailed studies on this compound for amebiasis in animal models, this guide will primarily focus on histomoniasis and offer a comparative perspective on the treatment of amebiasis with the current standard of care, metronidazole.

This compound for the Prevention of Histomoniasis in Turkeys

Histomoniasis, or "blackhead disease," is a parasitic disease caused by Histomonas meleagridis, which can lead to significant mortality in turkeys. This compound has been historically used for its prevention.

Experimental Data Summary

The following table summarizes the efficacy of this compound in preventing histomoniasis in turkeys, based on a comparative study.

Treatment GroupDosage in FeedMortality Rate (%)Average Weight Gain (g)Feed Conversion Ratio
Non-infected Control -02622.04
Infected Control -100125-
This compound 0.0375%02572.08
Amprolium 0.0125%100--
Amprolium + this compound 0.0125% + 0.0375%02572.08

Data extracted from a study by McDougald, 1979.[1][2]

Key Findings
  • This compound administered at a concentration of 0.0375% in the feed was highly effective in preventing mortality due to histomoniasis in turkeys.[1][2]

  • The weight gain and feed conversion ratio in the this compound-treated group were comparable to the non-infected control group, indicating a good safety profile at the effective dose.[2]

  • The combination of this compound with Amprolium (an anticoccidial) did not negatively impact its efficacy against histomoniasis.[1][2]

Experimental Protocol: Histomoniasis Prevention in Turkeys

This section details the methodology used in the study cited above.

  • Animal Model: Young turkeys.

  • Infection Model: Experimental infection with Histomonas meleagridis.

  • Drug Administration: The drugs were mixed into the feed at the specified concentrations and provided to the turkeys.

  • Parameters Measured:

    • Mortality: The number of deceased birds in each group was recorded.

    • Weight Gain: The average weight gain per bird was calculated at the end of the experimental period.

    • Feed Conversion: The ratio of feed consumed to weight gain was determined.

  • Control Groups:

    • Non-infected, non-medicated: To establish baseline growth and feed conversion.

    • Infected, non-medicated: To confirm the virulence of the infection.

Comparative Landscape: Treatment of Amebiasis

While this compound was historically used for amebiasis, caused by the protozoan Entamoeba histolytica, metronidazole is now the standard of care.[3] Detailed, recent animal model data directly comparing this compound to metronidazole for amebiasis is scarce. However, we can infer the experimental approach and compare mechanisms of action.

Amoebic liver abscess is a common and severe manifestation of invasive amebiasis. The hamster is a well-established animal model for studying this condition.

Experimental Data Summary: A Carbamic Acid Derivative in a Hamster Model of Hepatic Amoebiasis

The following table is based on a study of a carbamic acid derivative (C4), not this compound, but illustrates the type of data generated in such models and provides a benchmark for efficacy.

Treatment GroupDosageReduction in Amoebic Liver Abscess (%)
Saline Solution (Control) -0
DMSO (Vehicle Control) -0
Metronidazole 5 mg/100 g body weight-
C4 50 mg/100 g body weight-
C4 75 mg/100 g body weight84
C4 100 mg/100 g body weight94

Data from a study by León-Félix et al., demonstrating a dose-dependent effect.[4]

Experimental Protocol: Amoebic Liver Abscess in Hamsters
  • Animal Model: Golden hamsters.

  • Infection Model: Intrahepatic inoculation of Entamoeba histolytica trophozoites to induce liver abscesses.[4]

  • Drug Administration: Intraperitoneal injections administered every 3 days.[4]

  • Parameters Measured:

    • Abscess Size: The weight of the liver abscess was measured and compared to the total liver weight.

    • Histopathology: Microscopic examination of liver tissue to assess damage and inflammation.

  • Control Groups:

    • Vehicle Control (e.g., Saline, DMSO): To account for any effects of the injection vehicle.

    • Positive Control (Metronidazole): To compare the efficacy of the test compound against the standard treatment.[4]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Histomoniasis Prevention Study in Turkeys

G A Turkey Poults (Young Turkeys) B Random Assignment to Treatment Groups A->B C1 Non-infected Control B->C1 C2 Infected Control B->C2 C3 This compound (0.0375% in feed) B->C3 E Monitoring Period C1->E D Experimental Infection (H. meleagridis) C2->D C3->D D->E F Data Collection E->F G1 Mortality Rate F->G1 G2 Weight Gain F->G2 G3 Feed Conversion F->G3 H Statistical Analysis and Comparison G1->H G2->H G3->H

Caption: Workflow for evaluating this compound's prophylactic efficacy against histomoniasis in turkeys.

Logical Relationship of Amebiasis Treatment and Evaluation

G A E. histolytica Infection B Animal Model (e.g., Hamster) A->B C Induction of Amoebic Liver Abscess B->C D Treatment Initiation C->D E1 This compound (Historical) D->E1 E2 Metronidazole (Standard of Care) D->E2 E3 Novel Compound (e.g., C4) D->E3 F Efficacy Assessment E1->F E2->F E3->F G1 Reduction in Abscess Size F->G1 G2 Histopathological Improvement F->G2 H Comparative Efficacy G1->H G2->H

Caption: Conceptual framework for comparing treatments for amoebic liver abscess in an animal model.

References

A Comparative Analysis of Carbarsone and Chiniofon in the Treatment of Amoebiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the historical antiprotozoal agents Carbarsone and Chiniofon for the treatment of amoebic infections.

This guide provides a comparative overview of two historically significant drugs, this compound and Chiniofon, previously employed in the management of amoebiasis, a parasitic infection caused by Entamoeba histolytica. Due to the advent of more effective and less toxic therapeutic agents, neither this compound nor Chiniofon are currently recommended as first-line treatments. However, an understanding of their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them can offer valuable insights for the development of new antiprotozoal drugs.

Data Presentation: Efficacy in Asymptomatic Amoebiasis

The following table summarizes the quantitative data from a key clinical study by Sasaki et al. (1956), which investigated the efficacy of this compound and Chiniofon in combination with mepacrine for the treatment of asymptomatic amoebiasis. It is important to note that direct comparative studies between this compound and Chiniofon as standalone treatments are scarce in the available literature.

Treatment RegimenNumber of PatientsDuration of TreatmentCure RateFailure RateReference
Mepacrine + this compound1714 days (Mepacrine), 10 days (this compound)100%0%Sasaki et al., 1956
Mepacrine + Chiniofon2214 days (Mepacrine), 7 days (Chiniofon)86.4%13.6% (3 patients)Sasaki et al., 1956
Mepacrine + Chiniofon1014 days (Mepacrine), 10 days (Chiniofon)90%10% (1 patient)Sasaki et al., 1956

Experimental Protocols

The methodologies employed in the clinical evaluation of these drugs, as inferred from available literature, are outlined below. It is crucial to acknowledge that these protocols reflect the standards of the mid-20th century and may not align with current clinical trial guidelines.

Study by Sasaki et al. (1956) in Asymptomatic Amoebiasis
  • Objective: To evaluate the efficacy of mepacrine in combination with either this compound or Chiniofon in eradicating Entamoeba histolytica infection in asymptomatic carriers.

  • Patient Population: Individuals diagnosed with asymptomatic amoebiasis.

  • Treatment Groups:

    • Group 1: Mepacrine administered for 14 days concurrently with this compound for 10 days.

    • Group 2: Mepacrine administered for 14 days concurrently with Chiniofon for 7 days.

    • Group 3: Mepacrine administered for 14 days concurrently with Chiniofon for 10 days.

  • Dosage: The exact dosages of mepacrine, this compound, and Chiniofon were not specified in the available abstract.

  • Method of Efficacy Assessment: The criterion for cure was the examination of 3 to 5 stool samples over a period of 5 months following the completion of treatment. The absence of E. histolytica in all samples was considered a cure.

Mandatory Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Allocation and Administration cluster_followup Follow-up and Outcome Assessment screening Screening of individuals for asymptomatic amoebiasis diagnosis Diagnosis confirmation (stool examination for E. histolytica) screening->diagnosis enrollment Enrollment of eligible patients diagnosis->enrollment randomization Allocation to Treatment Groups enrollment->randomization group1 Group 1: Mepacrine + this compound randomization->group1 group2 Group 2: Mepacrine + Chiniofon (7 days) randomization->group2 group3 Group 3: Mepacrine + Chiniofon (10 days) randomization->group3 follow_up Post-treatment follow-up (5 months) group1->follow_up group2->follow_up group3->follow_up stool_exam Stool sample collection and examination (3-5 samples) follow_up->stool_exam outcome Determination of Cure or Failure stool_exam->outcome

Caption: Experimental workflow for the comparative study of this compound and Chiniofon.

Proposed Mechanisms of Action

MechanismOfAction cluster_this compound This compound (Organoarsenic Compound) cluster_chiniofon Chiniofon (8-Hydroxyquinoline Derivative) This compound This compound thiol_binding Binding to Thiol Groups in Protozoal Enzymes This compound->thiol_binding enzyme_inhibition Inhibition of Essential Enzymatic Functions thiol_binding->enzyme_inhibition metabolic_disruption Disruption of Protozoal Metabolism enzyme_inhibition->metabolic_disruption chiniofon Chiniofon chelation Chelation of Metal Ions Essential for Protozoal Enzymes chiniofon->chelation dna_synthesis_inhibition Potential Interference with DNA Synthesis chiniofon->dna_synthesis_inhibition enzyme_inactivation Inactivation of Metalloenzymes chelation->enzyme_inactivation

Caption: Proposed mechanisms of action for this compound and Chiniofon.

Discussion of Mechanisms of Action

The precise molecular mechanisms of this compound and Chiniofon against E. histolytica have not been extensively elucidated. However, based on their chemical structures, the following modes of action are proposed:

  • This compound: As an organoarsenic compound, this compound's toxicity to protozoa is likely mediated through its interaction with sulfhydryl (-SH) groups in essential parasitic enzymes. This binding can lead to the inactivation of these enzymes, thereby disrupting critical metabolic pathways necessary for the parasite's survival.

  • Chiniofon: As an 8-hydroxyquinoline derivative, Chiniofon is a known chelating agent. Its antiprotozoal activity is thought to stem from its ability to bind to and sequester metal ions that are vital cofactors for various protozoal enzymes. By depriving the parasite of these essential metals, Chiniofon can inhibit key enzymatic reactions. There is also some suggestion that 8-hydroxyquinolines may interfere with DNA synthesis, although this is less well-established.

Conclusion

Evaluating the Synergistic Effects of Carbarsone: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, there is a significant lack of recent, quantitative experimental data on the synergistic effects of Carbarsone with other drugs. Historically, this compound, an organoarsenic compound, was used as an anti-protozoal agent, particularly for the treatment of amebiasis. However, its use has been largely discontinued in many countries due to safety concerns, which has likely contributed to the scarcity of modern research on its combination potential.

While historical accounts indicate its use in combination with other drugs, these early studies lack the rigorous quantitative analysis required for a thorough evaluation of synergistic effects as requested by modern research standards.

Historical Context of this compound Combination Therapy

This compound was historically administered in combination with other agents for the treatment of amoebic dysentery. Publications from the mid-20th century describe its use alongside drugs such as atabrine and diodoquin.[1][2] The rationale for these combinations was primarily to enhance efficacy in treating amebiasis. However, these reports are largely clinical observations and do not provide the detailed experimental data, such as combination index (CI) values or in-depth mechanistic studies, that are now standard in pharmacological research.

Scarcity of Modern Experimental Data

A diligent search for contemporary in vitro and in vivo studies evaluating the synergistic effects of this compound has not yielded any publications containing the specific quantitative data required for a comprehensive comparison guide. Modern drug combination studies typically involve:

  • Quantitative Synergy Assessment: Techniques like the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Dose-Response Analysis: Detailed analysis of the concentration- or dose-dependent effects of individual drugs versus their combination.

  • Mechanism of Action Studies: Investigation into the molecular and cellular signaling pathways affected by the drug combination to understand the basis of their synergistic interaction.

The absence of such data for this compound makes it impossible to construct the requested comparison guide with clearly structured tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways.

Discontinuation and Safety Profile

This compound is an organoarsenic compound, and concerns over arsenic toxicity have led to the withdrawal of its approval for use in animal feed in jurisdictions like the United States.[3] The inherent toxicity profile of arsenical compounds necessitates careful risk-benefit assessment, and this has likely steered research away from exploring new therapeutic combinations involving this compound in recent decades.

Conclusion

While this compound has a history of being used in combination with other drugs for treating protozoal infections, there is a profound lack of modern, quantitative scientific evidence to support an evaluation of its synergistic effects. The core requirements for a comparison guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be met due to the absence of relevant primary research in the current scientific literature. Researchers, scientists, and drug development professionals should be aware of this data gap when considering any potential investigation into the combination effects of this compound.

References

The Quest for Novel Carbarsone Analogs: A Review of a Seemingly Unexplored Chemical Space

Author: BenchChem Technical Support Team. Date: November 2025

Despite the historical significance of Carbarsone as an antiprotozoal agent, a comprehensive review of publicly available scientific literature reveals a notable absence of recent research focused on the synthesis and biological evaluation of its novel analogs. This gap in medicinal chemistry exploration leaves the potential for developing new therapeutic agents based on the this compound scaffold largely untapped.

This compound, chemically known as p-ureidobenzenearsonic acid, was historically used for the treatment of amebiasis and other protozoal infections.[1][2] However, its use in humans has been discontinued in many countries due to concerns about arsenic toxicity.[1] While the parent compound is well-documented, efforts to systematically synthesize and test new derivatives with potentially improved efficacy and reduced toxicity appear to be surprisingly limited in the current scientific literature.

One related area of research involves the synthesis of spiroarsoranes from various arsonic acids, which demonstrated enhanced antiparasitic activity compared to their parent compounds.[3] This suggests that chemical modification of the arsonic acid moiety could be a viable strategy for developing new therapeutic agents. However, this research did not specifically include this compound or its direct derivatives.

The lack of recent research on this compound analogs could be attributed to a general shift away from arsenical-based drugs in modern drug discovery due to their inherent toxicity concerns. The focus has largely moved towards the development of non-arsenical antiprotozoal agents.

Future Directions

While the synthesis of novel this compound analogs is a seemingly underexplored area, any future research in this direction would need to prioritize a thorough toxicological evaluation to mitigate the risks associated with arsenic-containing compounds. Modern medicinal chemistry approaches, such as the development of targeted delivery systems or the synthesis of hybrid molecules, could potentially be employed to improve the therapeutic index of such analogs.

For researchers and drug development professionals interested in the broader field of antiprotozoal drug discovery, exploring alternative scaffolds to this compound may prove to be a more fruitful endeavor. The scientific literature is rich with studies on the synthesis and biological evaluation of various other classes of compounds with promising antiparasitic activities.

Experimental Workflows and Methodologies

Although no specific experimental data for novel this compound analogs can be presented, a general workflow for such a study can be conceptualized. The following diagrams illustrate a hypothetical experimental workflow for the synthesis and biological evaluation of new this compound derivatives.

G cluster_synthesis Synthesis Workflow start Starting Material (p-aminophenylarsonic acid) step1 Urea Formation (Reaction with isocyanate) start->step1 step2 Purification (Crystallization/Chromatography) step1->step2 step3 Characterization (NMR, MS, etc.) step2->step3 product Novel this compound Analog step3->product

Caption: A generalized workflow for the synthesis of novel this compound analogs.

G cluster_evaluation Biological Evaluation Workflow start Novel this compound Analog step1 In vitro Antiparasitic Assays (e.g., against Entamoeba histolytica) start->step1 step2 Cytotoxicity Assays (against mammalian cell lines) start->step2 step3 Determination of IC50 and CC50 step1->step3 step2->step3 step4 Calculation of Selectivity Index (SI) step3->step4 end Lead Compound Identification step4->end

Caption: A hypothetical workflow for the biological evaluation of novel this compound analogs.

References

Head-to-Head Clinical Trials of Carbarsone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of antiparasitic therapies, understanding the historical context and comparative efficacy of past treatments is crucial for informing future innovation. This guide provides a detailed comparison of Carbarsone, an organoarsenic compound formerly used in the treatment of amebiasis, with other therapeutic agents based on available clinical data. While this compound has been discontinued for human use in many countries, including the United States as of 1991, the clinical findings from its era of use offer valuable insights into drug performance and experimental design in the context of parasitic diseases.

Comparative Efficacy of this compound

Historical clinical trials investigating the efficacy of this compound for intestinal amebiasis often compared it to other available treatments of the time, such as Aureomycin and Diodoquin. Due to the age of these studies, full detailed experimental protocols and complete quantitative datasets are not always accessible in modern databases. However, the available literature provides a qualitative and semi-quantitative overview of this compound's performance.

This compound vs. Aureomycin
This compound vs. Diodoquin

Similarly, a 1951 publication by Conn and Feldman reported on the treatment of amebiasis with both Diodoquin and this compound. The specifics of the comparative outcomes are not detailed in the available abstract, but the study highlights a clinical comparison between these two agents.

Summary of Comparative Clinical Data

Comparison AgentStudy YearKey Findings (Qualitative)Limitations
Aureomycin 1951Direct comparison in the treatment of intestinal amebiasis.Full quantitative data and detailed experimental protocols are not available in accessible records.
Diodoquin 1951Clinical comparison for the treatment of amebiasis.Detailed quantitative results and methodologies from the original publication are not readily accessible.

Experimental Protocols

Detailed experimental protocols from these early clinical trials are not extensively documented in currently available resources. However, based on common practices of the era for amebiasis trials, the following general methodologies can be inferred:

  • Patient Population: Patients diagnosed with intestinal amebiasis, confirmed through microscopic examination of stool samples for the presence of Entamoeba histolytica.

  • Treatment Regimen: Patients would have been randomized to receive either this compound or the comparator drug (Aureomycin or Diodoquin) for a specified duration. Dosage would have been administered orally.

  • Efficacy Evaluation: The primary endpoint for efficacy was likely the parasitological cure rate, determined by the absence of E. histolytica in stool samples at the end of the treatment and at follow-up intervals. Clinical improvement of symptoms such as diarrhea and abdominal pain would also have been assessed.

  • Safety and Tolerability: The incidence of adverse effects was monitored and recorded for each treatment group.

Mechanism of Action and Signaling Pathways

This compound is a pentavalent arsenical that is metabolized in the body to its trivalent form. Trivalent arsenicals are known to exert their cytotoxic effects primarily through the inhibition of essential enzymes by binding to their sulfhydryl (-SH) groups.[1][2][3] This interaction disrupts critical metabolic pathways within the parasite, leading to its death.

The primary mechanism involves the inhibition of pyruvate dehydrogenase and other 2-oxo-acid dehydrogenases, which are crucial for cellular respiration.[4] By binding to the sulfhydryl groups of the lipoic acid cofactor of these enzymes, arsenicals block the production of acetyl-CoA and disrupt the citric acid cycle.[1][4] This leads to a cascade of events including the inhibition of ATP production, increased oxidative stress through the generation of reactive oxygen species (ROS), and ultimately, cell death.[1][2]

Below are diagrams illustrating the proposed mechanism of action of this compound and a general experimental workflow for its clinical evaluation.

cluster_Metabolism Host Metabolism cluster_Parasite Parasite Cell This compound This compound (Pentavalent Arsenic) Trivalent_Arsenical Trivalent Arsenical Metabolite This compound->Trivalent_Arsenical Reduction Enzyme Sulfhydryl-Containing Enzymes (e.g., Pyruvate Dehydrogenase) Trivalent_Arsenical->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Trivalent_Arsenical->ROS Induces Metabolism Cellular Metabolism (Citric Acid Cycle) Enzyme->Metabolism ATP ATP Production Metabolism->ATP Leads to Cell_Death Parasite Cell Death Metabolism->Cell_Death Disruption leads to ATP->Cell_Death Depletion leads to ROS->Cell_Death Damage leads to

Caption: Proposed mechanism of action of this compound against parasitic cells.

cluster_Workflow Clinical Trial Workflow Start Patient Recruitment (Amebiasis Diagnosis) Randomization Randomization Start->Randomization Group_A Treatment Group A (this compound) Randomization->Group_A Group_B Treatment Group B (Comparator Drug) Randomization->Group_B Treatment Treatment Period Group_A->Treatment Group_B->Treatment Follow_Up Follow-Up Assessments (Stool Examination, Symptom Monitoring) Treatment->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: Generalized experimental workflow for a head-to-head clinical trial.

References

In-vitro and In-vivo Correlation of Carbarsone's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of Carbarsone, an organoarsenic compound historically used in the treatment of amoebiasis. The following sections detail its performance, supported by available experimental data, and compare it with the current standard of care, metronidazole. This document also outlines the experimental protocols for evaluating anti-amoebic agents and visualizes the proposed mechanism of action.

In-vitro Efficacy

Table 1: In-vitro Efficacy of Anti-amoebic Agents against Entamoeba histolytica

CompoundTarget OrganismAssay MethodIC50 (µM)Citation(s)
This compound Entamoeba histolyticaNot specified in recent literatureData not available
MetronidazoleE. histolytica (HM1:IMSS strain)Nitroblue Tetrazolium (NBT) Reduction Assay9.5[1]
MetronidazoleE. histolytica (Clinical Isolates)Nitroblue Tetrazolium (NBT) Reduction Assay13.2[1]

In-vivo Efficacy

This compound has demonstrated significant efficacy in in-vivo studies and clinical settings for the treatment of amoebiasis, particularly in the carrier state and in cases of amoebic dysentery.

Table 2: In-vivo Efficacy of this compound in the Treatment of Amoebiasis

Study TypePatient PopulationDosage RegimenEfficacyCitation(s)
Clinical Reports (1932-1934)Carrier state of amoebiasis0.075 g/kg total dose over 10 days (oral)>90% eradication of infection[2]
Clinical Reports (1932-1934)Amoebic dysenteryOral and rectal administrationAlmost equally good results as in the carrier state[2]
Clinical ObservationAcute amoebic dysentery0.25 g/kg dailyStrikingly effective; blood and mucus disappeared on the second or third day[2]

Experimental Protocols

In-vitro Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay

This method is commonly used to determine the 50% inhibitory concentration (IC50) of a drug against E. histolytica trophozoites.

  • Culturing of E. histolytica : Trophozoites of the desired strain (e.g., HM1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

  • Drug Preparation : A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to achieve a range of concentrations.

  • Assay Setup : In a 96-well microtiter plate, the serially diluted drug is added to the wells. A suspension of E. histolytica trophozoites is then added to each well.

  • Incubation : The plate is incubated under anaerobic conditions at 37°C for a specified period, usually 48 or 72 hours.

  • Viability Assessment : The viability of the trophozoites is assessed by adding NBT solution. Viable amoebae, through the activity of cellular dehydrogenases, reduce the yellow NBT to a blue formazan product.

  • Data Analysis : The absorbance is measured using a microplate reader. The percentage of inhibition is calculated relative to untreated control wells, and the IC50 value is determined by plotting the inhibition percentage against the drug concentration.

In-vivo Efficacy Testing: Rodent Models of Amoebiasis

Rodent models are instrumental in evaluating the in-vivo efficacy of anti-amoebic compounds. Common models include hamsters, gerbils, rats, and guinea pigs.

  • Intestinal Amoebiasis Model :

    • Animal Model : Guinea pigs or hamsters are often used.

    • Procedure : A "washed-closed cecal loop" model can be employed. This involves surgically creating a closed loop of the cecum and inoculating it with axenically or monoxenically cultured E. histolytica trophozoites.

    • Treatment : The test compound is administered to the animals, typically orally, at various doses and for a specified duration.

    • Evaluation : The efficacy is assessed by examining the cecal mucosa for ulcerations and by quantifying the amoebic load through microscopy or culture.

  • Amoebic Liver Abscess Model :

    • Animal Model : Hamsters and gerbils are susceptible hosts for hepatic amoebiasis.

    • Procedure : Trophozoites of a virulent E. histolytica strain are directly inoculated into the liver.

    • Treatment : The test drug is administered to the animals.

    • Evaluation : The size and weight of the liver abscesses are measured and compared between treated and untreated groups to determine the drug's efficacy.

Proposed Mechanism of Action of this compound

As an organoarsenic compound, this compound's amoebicidal activity is believed to stem from its ability to inhibit essential sulfhydryl-dependent enzymes within Entamoeba histolytica. Trivalent arsenicals, the active form of these compounds, readily react with sulfhydryl (-SH) groups present in the active sites of many enzymes, leading to their inactivation. This disrupts critical metabolic pathways necessary for the parasite's survival.

G cluster_this compound This compound Action cluster_amoeba Entamoeba histolytica Cell This compound This compound (Pentavalent Arsenical) Trivalent_Arsenical Trivalent Arsenical (Active Form) This compound->Trivalent_Arsenical Metabolic Reduction Enzyme Sulfhydryl-Dependent Enzyme (e.g., Proteases) Trivalent_Arsenical->Enzyme Inhibits by binding to -SH groups Metabolic_Pathway Essential Metabolic Pathways Enzyme->Metabolic_Pathway Catalyzes Cell_Death Cell Death Metabolic_Pathway->Cell_Death Leads to (if disrupted)

Caption: Proposed mechanism of this compound's amoebicidal action.

Experimental Workflow

The evaluation of a potential anti-amoebic compound like this compound typically follows a structured workflow, progressing from in-vitro screening to in-vivo validation.

G cluster_invitro In-vitro Screening cluster_invivo In-vivo Validation invitro_start Start: Compound Library invitro_assay Primary Assay (e.g., NBT Reduction) invitro_start->invitro_assay invitro_ic50 Determine IC50 invitro_assay->invitro_ic50 invitro_select Select Lead Compounds invitro_ic50->invitro_select invivo_model Select Animal Model (e.g., Hamster) invitro_select->invivo_model Promising Candidates invivo_infection Induce Amoebic Infection invivo_model->invivo_infection invivo_treatment Administer Lead Compound invivo_infection->invivo_treatment invivo_evaluation Evaluate Efficacy (e.g., Lesion Size) invivo_treatment->invivo_evaluation invivo_result Correlate with In-vitro Data invivo_evaluation->invivo_result

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Carbarsone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Carbarsone, an organoarsenic compound, requires meticulous disposal procedures due to its inherent toxicity. Adherence to these guidelines is critical to prevent environmental contamination and protect personnel from potential harm.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All manipulations that could generate dust or aerosols must be conducted within a certified chemical fume hood or a suitable containment device to minimize inhalation exposure.[1] The minimum required PPE includes safety glasses with side shields, a laboratory coat, and chemical-resistant gloves, such as nitrile.[1] A designated area within the laboratory should be established for all work involving arsenic compounds.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[1]

  • Waste Collection:

    • All this compound waste, whether in solid or solution form, must be collected in a dedicated, sealable, and compatible container, such as a brown glass bottle.[1]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Toxic, Carcinogen).[1][2]

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound, including gloves, absorbent paper, and pipette tips, must be considered hazardous waste and placed in the designated hazardous waste container.[1]

    • Rinse water from cleaning non-disposable equipment and empty containers must also be collected and treated as hazardous waste.[1]

  • Storage:

    • Hazardous waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area must be clearly marked.

    • Containers must be kept tightly closed except when adding waste.

  • Spill Management:

    • In the event of a spill, immediately report it as a major spill.[1]

    • Use absorbent paper dampened with water to carefully clean up the spill to avoid generating dust.[3]

    • Seal all contaminated cleaning materials and any contaminated clothing in a vapor-tight plastic bag for disposal as hazardous waste.[3]

    • Wash the contaminated surface thoroughly with a soap and water solution.[3]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[4] These services are equipped to handle and transport hazardous materials in accordance with all federal and state regulations.

Quantitative Data Summary

While specific quantitative thresholds for this compound disposal are determined by local and national regulations, the overarching principle is that any amount of this arsenic compound must be treated as hazardous waste. There are no permissible concentrations for drain disposal.

ParameterGuideline
Drain Disposal Strictly forbidden for any concentration.[1][5]
Solid Waste Must be collected as hazardous waste.[1][6]
Aqueous Waste Must be collected as hazardous waste.[1]
Contaminated Items All contaminated materials must be disposed of as hazardous waste.[1]

Experimental Protocols

The standard procedure for the disposal of this compound in a laboratory setting does not involve chemical neutralization or other experimental protocols performed by the researcher. The established protocol is the segregation and safe storage of the hazardous waste, followed by its removal by a certified hazardous waste management company.[4][7] These companies utilize specialized facilities for the treatment and disposal of chemical wastes, often through high-temperature incineration or other advanced chemical treatment processes.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.

CarbarsoneDisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Waste Management start This compound Waste Generation (Solid, Liquid, Contaminated Materials) collect Collect Waste in Compatible, Sealed Container start->collect spill Spill Occurs start->spill label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards collect->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store spill_cleanup Spill Cleanup Procedure: - Use damp absorbent paper - Seal contaminated materials - Wash area with soap & water spill->spill_cleanup Yes spill_cleanup->collect contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carbarsone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carbarsone, an organoarsenic compound. Adherence to these protocols is critical to minimize exposure risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE) and Exposure Limits

When handling this compound, appropriate personal protective equipment is the first line of defense. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits for inorganic arsenic compounds, which should be strictly followed.

ParameterGuidelineSource
OSHA Permissible Exposure Limit (PEL) 10 µg/m³ over an 8-hour time-weighted average[1]
NIOSH Recommended Exposure Limit (REL) 2 µg/m³ over a 15-minute period[1][2]
ACGIH Threshold Limit Value (TLV) 0.01 mg/m³ over an 8-hour workshift[2]

Recommended PPE for Handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory. Double gloving with nitrile or neoprene gloves is recommended.[2] Butyl rubber gloves also offer good protection against a wide variety of chemicals.[3] Always inspect gloves for tears or punctures before and during use.

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and dust.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is essential. For concentrations less than 0.1 mg/m³, a full facepiece air-purifying respirator (APR) with high-efficiency filters is recommended.[2] For higher concentrations, a supplied-air respirator may be necessary.[2]

  • Protective Clothing: A disposable, solid-front gown with tight-fitting cuffs or a chemical-resistant suit should be worn.[2] All protective clothing should be decontaminated or disposed of as hazardous waste after use.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Always handle this compound in a designated area, such as a chemical fume hood or a glove box, to contain any dust or vapors.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling and Weighing:

  • When weighing solid this compound, do so on a tared, disposable weighing paper within a fume hood to minimize the generation of dust.

  • Use dedicated, clearly labeled equipment for handling this compound.

  • Avoid creating dust by gently handling the powder.

3. Solution Preparation:

  • When dissolving this compound, add the solid to the solvent slowly to prevent splashing.

  • Work in a fume hood and wear appropriate PPE, including eye protection and gloves.

4. Post-Handling Decontamination:

  • After handling, decontaminate all surfaces and equipment with a suitable cleaning agent.

  • Wipe down the work area with a damp cloth to collect any residual dust. Dispose of cleaning materials as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound is considered a hazardous waste due to its arsenic content.

  • Solid Waste: All solid this compound waste, including empty containers, contaminated weighing papers, and disposable PPE, must be collected in a clearly labeled, sealed, and leak-proof container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[4] All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with federal, state, and local regulations.[4][5] The EPA's regulations for pharmaceutical hazardous waste provide specific guidance for arsenic-containing compounds.[5][6][7]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is vital.

This compound Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Prevent entry into the spill area. If the spill is large or involves a significant release of dust, evacuate the entire lab and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, gown, and eye protection.

  • Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an absorbent material to contain the spill.

  • Clean the Spill:

    • Solids: Carefully collect the dampened material using a scoop or other appropriate tool and place it in a labeled hazardous waste container.

    • Liquids: Absorb the liquid with an inert absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, and then decontaminate with an appropriate cleaning agent. Collect all cleaning materials and dispose of them as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety department.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Workflow for this compound Spill Cleanup

Spill_Cleanup cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Area & Alert Others Secure Secure Spill Area Evacuate->Secure PPE Don Appropriate PPE Secure->PPE Contain Contain Spill PPE->Contain Clean Clean Spill Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a safe and effective response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.